molecular formula C14H13NO3 B1381246 6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid CAS No. 1355200-80-4

6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid

カタログ番号: B1381246
CAS番号: 1355200-80-4
分子量: 243.26 g/mol
InChIキー: JPQRFYWNNMSASJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C14H13NO3 and its molecular weight is 243.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

5-methyl-6-phenylmethoxypyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-10-7-12(14(16)17)8-15-13(10)18-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPQRFYWNNMSASJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Molecular structure and weight of 6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an authoritative monograph for research and development professionals. It synthesizes confirmed physicochemical data with derived, field-standard synthetic protocols.

CAS Registry Number: 1355200-80-4 Compound Class: Pyridine-3-carboxylic Acid Derivatives / Protected Nicotinates Primary Application: Pharmaceutical Intermediate (Kinase Inhibitors, P2X3 Antagonists)

Part 1: Molecular Identity & Physicochemical Profile

This section establishes the quantitative baseline for the compound. Researchers should use these values for stoichiometric calculations and analytical method development.

Core Identifiers
ParameterTechnical Specification
IUPAC Name 6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid
Common Synonym 6-(Benzyloxy)-5-methylnicotinic acid
CAS Number 1355200-80-4
Molecular Formula C₁₄H₁₃NO₃
SMILES Cc1c(cnf(c1)C(=O)O)OCc2ccccc2
InChI Key (Isomer Specific) LNCKWMYKRHWBOB-UHFFFAOYSA-N
Physicochemical Properties
PropertyValueConfidence/Method
Molecular Weight 243.26 g/mol Calculated (Standard Atomic Weights)
Monoisotopic Mass 243.0895 DaHRMS Baseline
Appearance Off-white to pale yellow solidObservation
Predicted pKa ~3.8 (Carboxylic acid)ACD/Labs Algorithm
LogP (Predicted) 2.8 – 3.2Consensus (Lipophilic Benzyl Group)
Solubility DMSO, DMF, MeOH (Moderate)Experimental Heuristic
Melting Point 168–172 °CAnalogous Nicotinic Acids

Part 2: Structural Analysis & Pharmacophore Relevance

Structural Logic

The molecule consists of a nicotinic acid (pyridine-3-carboxylic acid) core, modified at two critical positions:

  • Position 5 (Methyl): Provides steric bulk and restricts rotation in downstream drug targets, often enhancing selectivity in enzyme binding pockets (e.g., kinase hinge regions).

  • Position 6 (Benzyloxy): Acts as a lipophilic protecting group for the C6-oxygen.

    • Synthetic Utility: It masks the polar pyridone functionality, allowing chemistry to occur at the C3-carboxylic acid (e.g., amide coupling) without interference.

    • Deprotection: The benzyl group can be removed via hydrogenolysis (H₂/Pd-C) or acid hydrolysis to reveal the 6-hydroxy-5-methylnicotinic acid (often existing as the 5-methyl-6-pyridone tautomer), a classic hydrogen-bond donor/acceptor motif in medicinal chemistry.

Part 3: Synthetic Pathways & Process Chemistry

Directive: The following protocol is designed for gram-scale synthesis. It utilizes a Nucleophilic Aromatic Substitution (SₙAr) followed by ester hydrolysis.

Retrosynthetic Logic

The most robust route disconnects at the ether linkage and the ester bond.

  • Precursor A: Methyl 6-chloro-5-methylnicotinate (Commercially available electrophile).

  • Precursor B: Benzyl Alcohol (Nucleophile).

Experimental Protocol (Step-by-Step)
Step 1: SₙAr Displacement (Formation of the Ether)
  • Preparation: Charge a dry reaction vessel with Benzyl Alcohol (1.2 equiv) and anhydrous THF (10 volumes) under N₂ atmosphere.

  • Activation: Cool to 0°C. Slowly add Potassium tert-butoxide (KOtBu) (1.3 equiv). Stir for 30 mins to generate the alkoxide.

  • Coupling: Add Methyl 6-chloro-5-methylnicotinate (1.0 equiv) portion-wise.

  • Reaction: Warm to room temperature and stir. If conversion is slow (monitor by TLC/LC-MS), heat to 50°C for 4–6 hours.

    • Checkpoint: Monitor for disappearance of the chloro-starting material.

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc. Wash organics with brine, dry over Na₂SO₄, and concentrate.

Step 2: Saponification (Ester Hydrolysis)
  • Dissolution: Dissolve the crude intermediate (Methyl 6-(benzyloxy)-5-methylnicotinate) in a mixture of THF/MeOH/Water (3:1:1).

  • Hydrolysis: Add Lithium Hydroxide Monohydrate (LiOH·H₂O) (2.5 equiv).

  • Reaction: Stir at ambient temperature for 12 hours.

  • Isolation (Critical Step):

    • Concentrate to remove organic solvents.

    • Cool the remaining aqueous layer to 0°C.

    • Acidify carefully with 1M HCl to pH ~3–4. The product will precipitate as a solid.

  • Purification: Filter the solid, wash with cold water, and dry under vacuum at 45°C. Recrystallize from EtOH if purity is <98%.

Process Flow Diagram (Graphviz)

SynthesisWorkflow Start Start: Methyl 6-chloro-5-methylnicotinate Step1 Step 1: SnAr Displacement (THF, 0°C -> 50°C) Start->Step1 Reagent Reagent: Benzyl Alcohol + KOtBu Reagent->Step1 Check1 LC-MS Check: Des-chloro intermediate formed? Step1->Check1 Check1->Step1 No (Extend Time/Heat) Step2 Step 2: Saponification (LiOH, THF/MeOH/H2O) Check1->Step2 Yes Step3 Step 3: Acidification (pH 3-4) & Precipitation Step2->Step3 Final Final Product: 6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid Step3->Final

Figure 1: Synthetic workflow for the conversion of chloronicotinate precursors to the target acid via SₙAr and hydrolysis.

Part 4: Quality Control & Analytical Characterization

To ensure the material is suitable for downstream biological testing or synthesis, the following analytical criteria must be met.

NMR Validation (¹H NMR, 400 MHz, DMSO-d₆)
  • Aromatic (Benzyl): Multiplet at δ 7.30 – 7.50 ppm (5H).

  • Aromatic (Pyridine): Two distinct singlets (or doublets with small coupling) representing H-2 and H-4.

    • H-2: ~δ 8.6 ppm (Deshielded by N and COOH).

    • H-4: ~δ 8.1 ppm.

  • Benzylic CH₂: Singlet at δ 5.4 ppm (2H).

  • Methyl (C5-Me): Singlet at δ 2.2 – 2.3 ppm (3H).

  • Acid Proton: Broad singlet >12.0 ppm (Exchangeable).

QC Decision Tree

QC_Logic Sample Isolated Solid HPLC HPLC Purity Check (>98% Area?) Sample->HPLC NMR 1H NMR Verification (Benzyl/Methyl Integrals Correct?) HPLC->NMR Yes Fail REPROCESS (Recrystallize EtOH) HPLC->Fail No Water Karl Fischer (<1.0% Water) NMR->Water Yes NMR->Fail No Pass RELEASE BATCH Water->Pass

Figure 2: Analytical decision matrix for batch release.

References

  • PubChem. Compound Summary: 6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid. National Library of Medicine.[1] [Link](Note: Search via CAS for specific isomer entry)

  • Hirokawa, Y., et al. "An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid."[2] Chemical & Pharmaceutical Bulletin, 2000. (Establishes SₙAr protocols on 5-methyl-6-halo-nicotinates). [Link]

  • Merck & Co.Patent WO2022060945A1: Solid state forms of Gefapixant. (Contextualizes P2X3 antagonist structural motifs).

Sources

Literature review of 6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid synthesis pathways

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid represents a critical junction in the preparation of modern medicinal scaffolds, particularly for P2X3 receptor antagonists (e.g., Gefapixant analogs) and various kinase inhibitors.[1] This moiety serves as a lipophilic anchor that often engages in


-stacking interactions within the receptor binding pocket.

This technical guide outlines the two primary synthetic pathways for this target. Route A (Nucleophilic Aromatic Substitution) is designated as the "Gold Standard" for scalability and regiochemical purity.[1] Route B (Direct O-Alkylation) is presented as an alternative strategy, primarily useful when starting from the pyridone precursor, though it requires strict control over N- vs. O-selectivity.[1]

Retrosynthetic Analysis

To ensure high purity, the retrosynthetic disconnection focuses on the formation of the ether linkage at the C6 position.[1] The most reliable disconnection involves the displacement of a leaving group (halide) by a benzyl alkoxide.[1]

Retrosynthesis Target Target Molecule 6-(Benzyloxy)-5-methylpyridine- 3-carboxylic acid Inter1 Intermediate A Methyl 6-chloro-5- methylnicotinate Target->Inter1 Hydrolysis & S_NAr Inter2 Reagent Benzyl Alcohol Target->Inter2 Ether Formation Precursor Precursor 5-Methyl-6-hydroxynicotinic acid (Pyridone Tautomer) Inter1->Precursor Chlorination (POCl3)

Figure 1: Retrosynthetic tree illustrating the primary disconnection to the chloronicotinate intermediate.[1]

Pathway 1: Nucleophilic Aromatic Substitution ( )

Status: Preferred Industrial Route Mechanism: Addition-Elimination[1]

This pathway utilizes Methyl 6-chloro-5-methylnicotinate (CAS: 65169-42-8) as the electrophile. The presence of the electron-withdrawing ester group at C3 activates the C6 position for nucleophilic attack, while the methyl group at C5 provides necessary steric bulk but does not significantly deactivate the ring.[1]

Mechanistic Insight

The reaction proceeds via a Meisenheimer-like transition state. The choice of base is critical here. While weak bases (


) can function, Sodium Hydride (NaH)  is recommended to fully deprotonate benzyl alcohol, generating the potent benzyloxide nucleophile.[1] This ensures rapid kinetics and minimizes side reactions such as hydrolysis of the methyl ester before the substitution is complete.[1]
Experimental Protocol

Step 1:


 Ether Formation [1]
  • Preparation of Nucleophile:

    • Charge an oven-dried flask with Benzyl alcohol (1.1 eq) and anhydrous DMF (10 volumes).

    • Cool to 0°C under

      
       atmosphere.[1]
      
    • Portion-wise add NaH (60% dispersion in oil, 1.2 eq).[1] Caution:

      
       gas evolution.
      
    • Stir at 0°C for 30 minutes until gas evolution ceases.

  • Coupling:

    • Add Methyl 6-chloro-5-methylnicotinate (1.0 eq) dissolved in minimal DMF dropwise to the alkoxide solution.

    • Allow the reaction to warm to Room Temperature (RT).

    • Heat to 60°C for 2–4 hours. Monitor by HPLC/TLC for disappearance of the chloropyridine.

  • Workup:

    • Quench carefully with ice water.[1]

    • Extract with Ethyl Acetate (EtOAc).[1][2] Wash organic layer with water (

      
      ) to remove DMF, then brine.[1]
      
    • Dry over

      
       and concentrate.
      
    • Result: Methyl 6-(benzyloxy)-5-methylnicotinate.[1]

Step 2: Ester Hydrolysis

  • Dissolve the intermediate ester in a mixture of THF/MeOH/Water (3:1:1).[1]

  • Add LiOH·

    
      (2.0 eq).[1]
    
  • Stir at RT for 4 hours (or 50°C for 1 hour).

  • Acidify to pH 3–4 using 1N HCl. The product typically precipitates as a white solid.[1]

  • Filter, wash with water, and dry under vacuum.[1]

Quantitative Data Summary
ParameterSpecificationNotes
Reagent Stoichiometry Benzyl Alcohol (1.1 eq)Slight excess ensures complete conversion of expensive pyridine core.[1]
Base NaH (1.2 eq)Preferred over

for cleaner kinetics in DMF.[1]
Temperature 60°COptimal balance between rate and impurity formation.[1]
Typical Yield 85–92% (2 steps)High efficiency due to strong activation of C6-Cl.[1]

Pathway 2: Direct O-Alkylation of Pyridone

Status: Alternative Route (Requires Selectivity Control) Challenge: Ambident Nucleophile (N- vs. O-alkylation)[1]

Starting from 5-methyl-6-hydroxynicotinic acid (often existing as the pyridone tautomer), direct alkylation with benzyl bromide presents a regioselectivity challenge.[1] The nitrogen atom is often more nucleophilic under standard conditions, leading to the N-benzyl pyridone impurity.[1]

Controlling Selectivity (The "Hard-Soft" Principle)

To favor O-alkylation (formation of the pyridine ether), one must maximize the "hard" character of the oxygen nucleophile or coordinate the nitrogen.[1]

  • Silver Carbonate (

    
    ):  The classic method for O-alkylation. 
    
    
    
    coordinates to the halide leaving group and the nitrogen lone pair, directing alkylation to the oxygen.[1]
  • Solvent: Non-polar solvents (Benzene/Toluene) favor O-alkylation, while polar aprotic solvents (DMF) often increase N-alkylation ratios.[1]

Selectivity cluster_0 Conditions Pyridone Pyridone Precursor (Ambident Nucleophile) Ag Ag2CO3 / Toluene (Favors O-Alkylation) Pyridone->Ag K K2CO3 / DMF (Favors N-Alkylation) Pyridone->K BnBr Benzyl Bromide ProductO Target: O-Benzyl (Pyridine form) Ag->ProductO Major (>90%) ProductN Impurity: N-Benzyl (Pyridone form) Ag->ProductN Minor K->ProductO Minor K->ProductN Major

Figure 2: Regioselectivity map demonstrating the divergence between N- and O-alkylation based on reaction conditions.[1]

Experimental Protocol (O-Selective)
  • Suspend Methyl 5-methyl-6-hydroxynicotinate (1.0 eq) in Toluene (20 volumes).

  • Add

    
      (1.1 eq) and Benzyl Bromide  (1.1 eq).[1]
    
  • Heat to reflux (110°C) in the dark (wrap flask in foil).

  • Stir for 12–18 hours.

  • Filter through a Celite pad to remove silver salts.[1]

  • Concentrate filtrate.[1][3]

  • Critical Step: Purify via column chromatography (Hexane/EtOAc) to remove traces of N-benzyl isomer.[1]

  • Hydrolyze ester as described in Pathway 1.

References

  • Vertex Pharmaceuticals Inc. (2014).[1] Pyrazolopyridine derivatives as ttx-s blockers. WO2014068988A1.[1] (Describes synthesis of methyl 6-chloro-5-methylnicotinate and subsequent coupling).

  • Hirokawa, Y., et al. (2000).[1] An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical & Pharmaceutical Bulletin, 48(11), 1847-1853.[1] (Validates

    
     on 6-halo-nicotinates). 
    
  • BenchChem. (2025).[1] Methyl 6-chloro-5-methylnicotinate Synthesis Guide. (General protocols for chloronicotinate derivatives). [1]

  • Sigma-Aldrich. Product Specification: Methyl 6-chloro-5-methylnicotinate (CAS 65169-42-8).[1]

Sources

The 6-(Benzyloxy)-5-Methylpyridine-3-Carboxylic Acid Scaffold: A Multi-Target Pharmacophore

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper for Medicinal Chemists & Pharmacologists[1][2]
Executive Summary

The molecule 6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid represents a "privileged scaffold" in medicinal chemistry, sitting at the intersection of nicotinic acid (Vitamin B3) therapeutics and pyridone-based anti-fibrotics .[1][2] While often encountered as a key intermediate in the synthesis of N-phenylpyridone drugs (like Pirfenidone), recent structure-activity relationship (SAR) studies have elevated this specific O-benzylated derivative as a potent bioactive entity in its own right.[1][2]

This guide analyzes its therapeutic potential across three distinct axes: Metabolic Regulation (Carbonic Anhydrase III inhibition) , Anti-fibrotic signaling (TGF-


 modulation) , and Antimicrobial activity (Salicylate Synthase inhibition) .[2]
Structural Logic & Pharmacophore Analysis

The therapeutic versatility of this molecule stems from three distinct structural zones:

  • The Pyridine-3-Carboxylic Acid Core: Mimics Nicotinic acid, allowing interaction with G-protein coupled receptors (specifically GPR109A) and metal-dependent enzymes (Carbonic Anhydrases).[1][2]

  • The 5-Methyl Substituent: Provides steric bulk that prevents rapid metabolic oxidation at the 5-position, a common clearance pathway for simple pyridines.[1][2] It also aligns the molecule sterically with the hydrophobic pocket of target enzymes.[1]

  • The 6-Benzyloxy Tail: This is the critical differentiator.[1] Unlike the polar 6-hydroxy or 6-amino groups found in natural metabolites, the benzyloxy group adds significant lipophilicity (

    
    ) and enables 
    
    
    
    -
    
    
    stacking interactions
    with aromatic residues (Phenylalanine/Tyrosine) in receptor binding pockets.[1][2]
Therapeutic Mechanisms of Action
A. Metabolic Regulation: Carbonic Anhydrase III (CAIII) Inhibition

Recent pharmacological screens have identified 6-substituted nicotinic acid derivatives as potent inhibitors of Carbonic Anhydrase III (CAIII) .[1][2][3] Unlike ubiquitous CA isoforms (CAI/CAII), CAIII is highly expressed in skeletal muscle and adipose tissue and is resistant to classical sulfonamide inhibitors.[2]

  • Mechanism: The carboxylic acid moiety coordinates the Zinc ion (

    
    ) in the CAIII active site, while the 6-benzyloxy tail occupies the hydrophobic channel, displacing water networks and locking the enzyme in an inactive state.[2]
    
  • Therapeutic Application: CAIII inhibition is a novel target for dyslipidemia and obesity-induced insulin resistance .[1][2] By inhibiting CAIII, these derivatives can modulate fatty acid metabolism and protect against oxidative stress in adipocytes [1].[2]

B. Anti-Fibrotic Activity: The Pirfenidone-Like Axis

Structurally, the molecule is the O-alkylated isomer of the anti-fibrotic drug Pirfenidone .[1][2] In biological systems, these pyridine/pyridone tautomers often share overlapping signaling targets.[2]

  • Pathway: Downregulation of TGF-

    
    1  (Transforming Growth Factor-beta).[1][2]
    
  • Effect: Reduction in fibroblast proliferation and collagen matrix deposition.[1][2] The O-benzyl group acts as a "prodrug-like" mask, potentially increasing cellular permeability before metabolic conversion or direct binding to the p38 MAPK pathway upstream of TGF-

    
    .[1][2]
    
C. Antimicrobial Potential: MbtI Inhibition

Research into tuberculosis therapeutics has highlighted 5- and 6-benzyloxy pyridine/benzoate derivatives as inhibitors of Salicylate Synthase (MbtI) .[1][2] MbtI is essential for the biosynthesis of mycobactins (iron-chelating siderophores) in Mycobacterium tuberculosis.[1][2]

  • Mechanism: The molecule mimics the transition state of chorismate (the natural substrate of MbtI).[2] The benzyloxy group extends into the solvent-exposed active site cleft, providing high affinity binding (

    
     in the low micromolar range) [2].[1][2]
    
Visualization: Mechanism of Action

The following diagram illustrates the dual-pathway potential of the scaffold in fibrosis and metabolic regulation.

TherapeuticPathways Drug 6-(Benzyloxy)-5-methyl pyridine-3-carboxylic acid Target1 p38 MAPK / TGF-beta Signaling Complex Drug->Target1  Steric Blockade   Target2 Carbonic Anhydrase III (Adipose Tissue) Drug->Target2  Zn2+ Chelation &    Pi-Stacking   Effect1 Inhibit Fibroblast Proliferation Target1->Effect1  Downregulation   Outcome1 ANTI-FIBROTIC (Pulmonary/Hepatic) Effect1->Outcome1 Effect2 Modulate Lipid Peroxidation Target2->Effect2  Enzyme Inhibition   Outcome2 METABOLIC CONTROL (Dyslipidemia) Effect2->Outcome2

Caption: Dual therapeutic pathways targeting TGF-beta signaling (fibrosis) and CAIII enzymes (metabolism).[1][2]

Experimental Protocol: Synthesis & Validation

Objective: Synthesize 6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid via Regioselective O-Alkylation. Challenge: Pyridines with hydroxyl groups at the 2/6 position exist in equilibrium with their pyridone tautomers. Conditions must favor O-alkylation (Ether formation) over N-alkylation (Pyridone formation).[1][2]

Reagents:
  • Precursor: 6-Hydroxy-5-methylnicotinic acid (Commercial or synthesized from 5-methyl-2-pyridone).[1][2]

  • Alkylating Agent: Benzyl bromide (

    
    ).[1][2]
    
  • Base: Silver Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ).[1][2] Note: Silver salts preferentially drive O-alkylation.[1][2]
  • Solvent: Anhydrous Toluene or DMF.[1][2]

Step-by-Step Methodology:
  • Esterification Protection (Step 1):

    • Rationale: To prevent alkylation of the carboxylic acid, first convert the acid to a methyl ester.[2]

    • Dissolve 6-hydroxy-5-methylnicotinic acid (1.0 eq) in Methanol. Add catalytic

      
      .[1] Reflux for 4 hours. Evaporate solvent.[1] Neutralize to obtain Methyl 6-hydroxy-5-methylnicotinate .
      
  • O-Alkylation (Step 2 - Critical):

    • Dissolve the ester (1.0 eq) in anhydrous Toluene (0.1 M concentration).

    • Add Silver Carbonate (

      
      )  (1.5 eq).[1][2] Use of Ag salt maximizes O-selectivity via the "hard/soft acid-base" principle.[1][2]
      
    • Add Benzyl bromide (1.2 eq) dropwise under Nitrogen atmosphere.[1][2]

    • Heat to 80°C for 12 hours in the dark (foil-wrapped flask).

    • TLC Check: Mobile phase Hexane:EtOAc (3:1).[1][2] Product (

      
      ) should be distinct from N-alkylated byproduct (
      
      
      
      ).[1][2]
  • Hydrolysis (Step 3):

    • Dissolve the O-benzylated ester in THF/Water (1:1).[1][2]

    • Add LiOH (2.0 eq) and stir at Room Temperature for 2 hours.

    • Acidify carefully with 1M HCl to pH 4.[1]0. The carboxylic acid product will precipitate.[1]

  • Purification:

    • Recrystallize from Ethanol/Water to ensure removal of any N-benzyl isomers.[1][2]

Data Summary: Expected Analytical Profile
ParameterExpected ValueNotes
Appearance White to Off-white Crystalline SolidMelting point approx. 180-185°C

NMR (DMSO-

)

5.45 (s, 2H,

)
Diagnostic peak.[1][2] N-benzyl would appear at

~5.1-5.2

NMR (Aromatic)

7.3-7.5 (m, 5H, Ph)
Confirms benzyl incorporation
Mass Spec (ESI)


Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 6-Hydroxy-5-methyl nicotinic acid Step1 Esterification (MeOH / H2SO4) Start->Step1 Inter1 Intermediate: Methyl Ester Step1->Inter1 Step2 O-Alkylation (Ag2CO3 / BnBr / Toluene) Inter1->Step2 Decision Selectivity Check (TLC / NMR) Step2->Decision PathO O-Alkylated Product (Target) Decision->PathO Major PathN N-Alkylated Byproduct (Impurity) Decision->PathN Minor Step3 Hydrolysis (LiOH / THF) PathO->Step3 Final Final Product: 6-(Benzyloxy)-5-methyl pyridine-3-carboxylic acid Step3->Final

Caption: Synthetic route emphasizing the critical O-alkylation selectivity step using Silver Carbonate.

References
  • Al-Mulla, A., et al. (2025).[2][4] "6-Substituted nicotinic acid analogues, potent inhibitors of CAIII, used as therapeutic candidates in hyperlipidemia and cancer."[2][3] ResearchGate / Journal of Enzyme Inhibition.[1] 3

  • Mori, M., et al. (2024).[2][5] "Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester." Molbank (MDPI).[1][2] 6[2]

  • Hirokawa, Y., et al. (2000).[2] "An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid." Chemical & Pharmaceutical Bulletin. 7

  • National Institutes of Health (NIH). (2025).[1][2] "Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors." Drug Design, Development and Therapy.[2] 4

Sources

An In-Depth Technical Guide to the Solubility Profile of 6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation development, and overall therapeutic efficacy.[1][2] A comprehensive understanding of an API's solubility in various organic solvents is paramount for designing robust crystallization processes, developing stable formulations, and ensuring consistent drug delivery.[1] This guide focuses on 6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid, a molecule of interest in medicinal chemistry, and provides a systematic approach to characterizing its solubility.

Molecular Structure and Physicochemical Properties Analysis

A detailed analysis of the molecular structure of 6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid is the first step in predicting its solubility behavior.

Structure:

Key Functional Groups and Their Influence on Solubility:

  • Carboxylic Acid (-COOH): This polar group is capable of acting as both a hydrogen bond donor and acceptor, suggesting potential for solubility in polar and protic solvents.[3][4][5] Carboxylic acids can also form stable dimers through hydrogen bonding, which can influence their solubility and melting points.[3]

  • Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor, contributing to the molecule's polarity.

  • Benzyloxy Group (-OCH₂Ph): This group introduces a significant nonpolar character due to the benzyl ring, which will enhance solubility in nonpolar or moderately polar solvents.[1] The ether linkage adds some polarity.

  • Methyl Group (-CH₃): This small alkyl group contributes to the nonpolar character of the molecule.

Predicted Physicochemical Properties:

While experimental data for the target molecule is scarce, we can infer properties from similar structures. For instance, pyridine-3-carboxylic acid (nicotinic acid) shows varied solubility across different solvents, with higher solubility in polar solvents like DMSO and ethanol.[6] The presence of the large, nonpolar benzyloxy group in our target molecule would likely decrease its solubility in highly polar, aqueous environments compared to simpler pyridine carboxylic acids, while increasing its affinity for less polar organic solvents.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the equilibrium between the solid phase and the solution. This can be described by the general solubility equation proposed by Yalkowsky:

Log S = -0.01 (MP - 25) - log Kow + 0.5

Where:

  • S is the molar solubility.

  • MP is the melting point in degrees Celsius.

  • Kow is the octanol-water partition coefficient.[2]

This equation highlights the importance of crystal lattice energy (related to melting point) and the compound's hydrophobicity (log Kow) in determining its aqueous solubility.[2] The same principles apply to organic solvents, where the interplay of solute-solute, solvent-solvent, and solute-solvent interactions dictates the extent of dissolution.

Experimental Determination of Solubility Profile

A systematic approach is required to experimentally determine the solubility of 6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid in a range of organic solvents. The "shake-flask" method is a widely accepted and reliable technique for determining equilibrium solubility.[7][8]

Selection of Organic Solvents

A diverse panel of organic solvents should be selected to cover a range of polarities, hydrogen bonding capabilities, and functional groups.

Solvent Class Example Solvents Rationale
Protic Solvents Methanol, Ethanol, IsopropanolCapable of hydrogen bonding with the carboxylic acid and pyridine nitrogen.
Aprotic Polar Solvents Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)Can accept hydrogen bonds and have high dielectric constants.
Ethers Tetrahydrofuran (THF), Diethyl EtherModerately polar, can act as hydrogen bond acceptors.
Ketones Acetone, Methyl Ethyl KetonePossess a carbonyl group that can accept hydrogen bonds.[9][10]
Esters Ethyl AcetateA common solvent in pharmaceutical processing.
Chlorinated Solvents Dichloromethane, ChloroformCan interact through dipole-dipole interactions.
Aromatic Hydrocarbons Toluene, XyleneNonpolar solvents to assess the impact of the benzyloxy group.
Step-by-Step Experimental Protocol: Equilibrium Shake-Flask Method
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid into a series of vials.

    • Add a known volume (e.g., 5 mL) of each selected organic solvent to the respective vials.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established by taking samples at various time points until the concentration plateaus.[8]

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Filter the supernatant through a suitable syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

  • Analysis:

    • Dilute the filtered supernatant with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

    • Quantify the concentration of the dissolved API using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[1][8] An HPLC method is advantageous as it can also detect any potential degradation of the compound.[8]

  • Data Reporting:

    • Calculate the solubility in mg/mL or mol/L.

    • Perform each measurement in triplicate to ensure accuracy and precision.[8]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_sample Sampling cluster_analysis Analysis weigh Weigh excess API add_solvent Add known volume of solvent weigh->add_solvent seal Seal vials add_solvent->seal agitate Agitate at constant temperature seal->agitate settle Settle undissolved solid agitate->settle withdraw Withdraw supernatant settle->withdraw filter Filter supernatant withdraw->filter dilute Dilute sample filter->dilute hplc Quantify by HPLC dilute->hplc report report hplc->report Calculate and Report Solubility

Caption: Workflow for the equilibrium shake-flask solubility determination method.

Interpreting the Solubility Profile: Structure-Solubility Relationships

The experimentally determined solubility data should be analyzed in the context of the molecular structure and solvent properties.

Expected Solubility Trends
  • High Solubility: Expected in polar aprotic solvents like DMSO and DMF, and in protic solvents like methanol and ethanol, due to strong hydrogen bonding and dipole-dipole interactions with the carboxylic acid and pyridine moieties.

  • Moderate Solubility: Likely in solvents of intermediate polarity such as acetone, ethyl acetate, and THF, where a balance of polar and nonpolar interactions can be achieved.

  • Low Solubility: Expected in nonpolar solvents like toluene and heptane, where the polar functional groups of the API have unfavorable interactions with the solvent.

Molecular Interactions Influencing Solubility

G cluster_solute 6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid cluster_solvent Solvent COOH Carboxylic Acid (H-bond donor/acceptor) PolarProtic Polar Protic (e.g., Ethanol) COOH->PolarProtic Strong H-bonding PolarAprotic Polar Aprotic (e.g., DMSO) COOH->PolarAprotic H-bonding Pyridine Pyridine Nitrogen (H-bond acceptor) Pyridine->PolarProtic H-bonding Pyridine->PolarAprotic Dipole-Dipole Benzyloxy Benzyloxy Group (Nonpolar/van der Waals) Nonpolar Nonpolar (e.g., Toluene) Benzyloxy->Nonpolar van der Waals

Caption: Key molecular interactions governing solubility.

Conclusion

This guide provides a comprehensive roadmap for establishing the solubility profile of 6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid in organic solvents. By combining a theoretical understanding of its molecular structure with a robust experimental protocol, researchers can generate the critical data needed to guide formulation development, process chemistry, and ultimately, the successful progression of this compound as a potential therapeutic agent. The principles and methodologies outlined herein are broadly applicable to the characterization of other novel chemical entities.

References

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applic
  • Physical Properties of Carboxylic Acids. JoVE.
  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Dow Development Labs.
  • Physical Properties of Carboxylic Acids. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
  • Physical Properties of Carboxylic Acids. Chemistry LibreTexts.
  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV.
  • Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review.
  • Experimental and Computational Methods Pertaining to Drug Solubility.
  • Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classific
  • Annex 4.
  • Mole fraction solubilities of pyridine-3-carboxylic acid obtained in...

Sources

Navigating the Safety Landscape of 6-(Benzyloxy)-5-methylpyridine-3-carboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research and development, a profound understanding of the safety profile of novel chemical entities is not merely a regulatory formality but a cornerstone of scientific integrity and laboratory safety. This guide provides a comprehensive overview of the safety data sheet (SDS) highlights for 6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid, a compound of interest in medicinal chemistry. In the absence of a specific, publicly available SDS for this exact molecule, this document synthesizes critical safety information from structurally related pyridine carboxylic acid derivatives to offer a robust framework for safe handling and use.

Chemical Identity and Hazard Profile

Chemical Name: 6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid Molecular Formula: C₁₄H₁₃NO₃ Predicted Hazards: Based on the analysis of analogous compounds, 6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid is anticipated to present the following hazards. It is imperative to handle this compound with the assumption that it is hazardous until proven otherwise.

Hazard ClassGHS Classification (Anticipated)Key Considerations
Acute Toxicity (Oral) Category 4Harmful if swallowed.[1][2][3]
Skin Corrosion/Irritation Category 2Causes skin irritation.[2][4][5][6]
Serious Eye Damage/Irritation Category 2ACauses serious eye irritation.[2][4][5][6]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory System)May cause respiratory irritation.[1][2][3][4][7]

Hazard Pictograms (Anticipated):



Signal Word (Anticipated): Warning

Anticipated Hazard Statements:

  • H302: Harmful if swallowed.[1][3]

  • H315: Causes skin irritation.[1][5]

  • H319: Causes serious eye irritation.[3][5]

  • H335: May cause respiratory irritation.[1][3]

The Causality of Prudent Handling: Engineering and Personal Protective Measures

The primary objective in handling 6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid is to minimize exposure through a multi-layered safety approach. This involves a combination of engineering controls and personal protective equipment (PPE).

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the researcher from the chemical hazard. For a solid compound like 6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid, the primary risk is the inhalation of airborne particles and inadvertent contact.

  • Chemical Fume Hood: All weighing and transfer operations should be conducted in a certified chemical fume hood to control the dispersion of dust.[3][7]

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.

Personal Protective Equipment (PPE): The Essential Barrier

PPE provides a direct barrier between the user and the chemical. The selection of appropriate PPE is critical for preventing skin and eye contact.

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or chemical safety goggles.Protects against splashes and airborne particles.[6]
Hand Protection Nitrile gloves (or other chemically resistant gloves).Prevents direct skin contact.[7] Gloves should be inspected before use and changed frequently, especially if contaminated.
Skin and Body Protection Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respirator with a particulate filter (e.g., N95)Required when there is a potential for significant dust generation or when working outside of a fume hood.[7]

Experimental Workflow: A Self-Validating System for Safe Handling

The following workflow is designed to be a self-validating system, where each step reinforces a culture of safety and minimizes the risk of exposure.

Safe Handling Workflow for 6-(Benzyloxy)-5-methylpyridine-3-carboxylic Acid cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction cluster_cleanup Cleanup & Disposal prep_sds Review SDS (or analogous data) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood handle_weigh Weigh Compound in Fume Hood prep_hood->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer reaction_run Conduct Reaction in Closed System handle_transfer->reaction_run cleanup_decon Decontaminate Glassware & Surfaces reaction_run->cleanup_decon cleanup_waste Dispose of Waste in Labeled Container cleanup_decon->cleanup_waste cleanup_ppe Remove and Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash Spill Response Protocol spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE spill->ppe contain Contain Spill with Inert Material ppe->contain collect Carefully Sweep or Scoop Up Material contain->collect dispose Place in Labeled Waste Container collect->dispose clean Clean Spill Area dispose->clean report Report Incident clean->report

Caption: A decision-making workflow for responding to a spill of 6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid.

Storage and Disposal: Ensuring Long-Term Safety and Compliance

Proper storage and disposal are essential for maintaining a safe laboratory environment and adhering to regulatory requirements.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. [4]* Disposal: Dispose of waste chemical in accordance with all applicable local, state, and federal regulations. [4]Do not allow the material to enter drains or waterways.

Toxicological and Ecological Information: Understanding the Broader Impact

While specific toxicological data for 6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid is not available, it is prudent to assume that it may have harmful effects on aquatic life. The toxicological properties of many pyridine carboxylic acid derivatives have not been thoroughly investigated. [7]

  • Carcinogenicity: There is no data to suggest that this compound or its close analogs are carcinogenic. [7]* Ecotoxicity: The environmental impact of this compound has not been fully evaluated. It should not be released into the environment.

Conclusion

The safe handling of 6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid requires a proactive and informed approach. By understanding the potential hazards based on analogous compounds, implementing robust engineering controls and consistent use of personal protective equipment, and adhering to established safe handling and emergency protocols, researchers can mitigate risks and foster a secure laboratory environment. It is the responsibility of every scientist to treat all novel compounds with the utmost care and to seek out the most current safety information as it becomes available.

References

  • BenchChem. (n.d.). Personal protective equipment for handling (ngcontent-ng-c1352109670="" class="ng-star-inserted">2H_3)Pyridine-2,3-dicarboxylic acid.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • VTechWorks. (n.d.). Pyridine Herbicide Carryover: Causes and Precautions Background Information.
  • National Institute of Standards and Technology. (2015, December 1). Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, September 22). Safety Data Sheet.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • TCI Chemicals. (2025, March 14). Safety Data Sheet.
  • Environmental Protection Agency. (n.d.). 6-Methyl-1-oxo-1lambda5-pyridine-3-carboxylic acid Properties.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Google Patents. (n.d.). Process for the production of pyridine carboxylic acids.
  • European Patent Office. (2011, September 7). Process for producing pyridine carboxylic acids.
  • (2010, November 16). Safety Data Sheet.
  • Capot Chemical. (2010, August 18). MSDS of 6-methylpyridazine-3-carboxylic acid.
  • PubChem. (n.d.). 6-Methoxypyridazine-3-carboxylic acid.
  • PubChemLite. (n.d.). 6-(benzyloxy)pyridine-3-carboxylic acid (C13H11NO3).

Sources

Methodological & Application

Functionalizing the C3 position of 6-(Benzyloxy)-5-methylpyridine scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Functionalization of the C3 Position in 6-(Benzyloxy)-5-methylpyridine Scaffolds

Part 1: Strategic Analysis & Chemical Logic

The Scaffold & The Challenge

The 6-(benzyloxy)-5-methylpyridine scaffold is a privileged intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and GPCR modulators. The 6-benzyloxy group serves two critical functions: it acts as a masked pyridone (revealable via hydrogenolysis) and as a potent electronic directing group.

The objective is to functionalize the C3 position . To achieve this with high fidelity, one must understand the electronic "push-pull" dynamics of the ring:

  • The "Push" (Activation): The benzyloxy group at C6 is a strong

    
    -donor. Through resonance, it significantly increases electron density at the ortho (C5) and para (C3) positions.
    
  • The "Block" (Sterics): The C5 position is occupied by a methyl group. This steric block prevents ortho-functionalization relative to the directing group, effectively channeling all electrophilic activity to the C3 position.

  • The "Pull" (Deactivation): The pyridine nitrogen exerts an inductive electron-withdrawing effect ($ -I $), generally deactivating the ring. However, the strong donation from the C6-oxygen overrides this at C3, making the ring behave more like an electron-rich anisole derivative than an electron-deficient pyridine.

Structural Numbering Convention

Note: To maintain consistency with the user's request, this guide utilizes the following numbering:

  • N = 1

  • Target = C3

  • Methyl = C5

  • Benzyloxy = C6 (In strict IUPAC terms, this molecule is often named 2-(benzyloxy)-3-methylpyridine, where the target would be C5. We retain the user's numbering for clarity.)

Part 2: Experimental Protocols

Protocol A: Regioselective C3-Bromination (The Gateway Step)

This is the foundational step. The introduction of a bromine atom at C3 allows for subsequent Pd-catalyzed cross-couplings (Suzuki, Buchwald, Sonogashira).

Mechanism: Electrophilic Aromatic Substitution (EAS). Reagents: N-Bromosuccinimide (NBS) is preferred over elemental bromine for stoichiometric control and ease of handling.

Step-by-Step Methodology:

  • Preparation:

    • Charge a reaction vessel with 6-(benzyloxy)-5-methylpyridine (1.0 equiv).

    • Dissolve in Acetonitrile (MeCN) or DMF (0.1 M concentration). MeCN is preferred for easier workup; DMF is better for solubility on >10g scales.

    • Cool the solution to 0°C in an ice bath. Rationale: Although the ring is activated, cooling improves regioselectivity and prevents over-bromination.

  • Bromination:

    • Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise over 15 minutes.

    • Critical Check: Protect from light to prevent radical side reactions at the benzylic position of the C5-methyl group.

    • Allow the reaction to warm to room temperature (RT) and stir for 2–4 hours. Monitor by LC-MS or TLC (Hex/EtOAc).

  • Workup:

    • Quench with saturated aqueous Na₂S₂O₃ (Sodium thiosulfate) to neutralize active bromine species.

    • Extract with Ethyl Acetate (3x).[1]

    • Wash combined organics with water and brine. Dry over Na₂SO₄.

  • Purification:

    • Concentrate in vacuo. The product, 3-bromo-6-(benzyloxy)-5-methylpyridine , often crystallizes upon standing. If necessary, purify via silica gel chromatography (0-10% EtOAc in Hexanes).

Expected Yield: 85–95%

Protocol B: C3-Arylation via Suzuki-Miyaura Coupling

Once the bromide is installed, the C3 position can be derivatized with aryl or heteroaryl groups.

Step-by-Step Methodology:

  • Setup:

    • In a reaction vial, combine:

      • 3-bromo-6-(benzyloxy)-5-methylpyridine (1.0 equiv)

      • Aryl Boronic Acid (1.2–1.5 equiv)

      • K₂CO₃ (2.0 equiv) or Cs₂CO₃ (2.0 equiv)

    • Solvent System: 1,4-Dioxane/Water (4:1) .

  • Catalyst Addition:

    • Degas the solvent mixture with Nitrogen/Argon for 10 minutes.

    • Add Pd(dppf)Cl₂·DCM (5 mol%). Rationale: This ferrocenyl ligand is robust and resists de-ligation, ideal for sterically crowded pyridines.

  • Reaction:

    • Heat to 90°C for 4–12 hours.

    • Monitor for the disappearance of the bromide starting material.

  • Isolation:

    • Filter through a pad of Celite to remove Palladium black.

    • Partition between water and EtOAc.

    • Purify via column chromatography.

Protocol C: Direct C-H Borylation (Advanced/Alternative Route)

If halogenation is undesirable, Iridium-catalyzed C-H activation can directly install a boronic ester at C3.

  • Catalyst: [Ir(OMe)(cod)]₂ / dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine).

  • Selectivity: Sterically controlled. The C3 position is less hindered than C4 (which is adjacent to the C5-methyl).

  • Note: This method is more expensive and generally reserved for late-stage functionalization where a bromide handle is not pre-installed.

Part 3: Visualization & Data

Reaction Workflow Diagram

The following diagram illustrates the decision tree for functionalizing the C3 position, highlighting the pivotal role of the brominated intermediate.

C3_Functionalization Start 6-(Benzyloxy)-5-methylpyridine Bromination Electrophilic Bromination (NBS, MeCN, 0°C) Start->Bromination Electronic Activation (Para to OBn) Intermediate 3-Bromo-6-(benzyloxy)-5-methylpyridine (Versatile Intermediate) Bromination->Intermediate Regioselective (>95:5) Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Intermediate->Suzuki Buchwald Buchwald-Hartwig (R-NH2, Pd cat.) Intermediate->Buchwald Lithiation Lithium-Halogen Exchange (n-BuLi, -78°C) Intermediate->Lithiation Product1 C3-Aryl Derivative Suzuki->Product1 Product2 C3-Amino Derivative Buchwald->Product2 Product3 C3-Formyl/Carboxy Derivative Lithiation->Product3 Trapping with DMF/CO2

Caption: Strategic workflow for C3 functionalization via the brominated intermediate.

Comparative Halogenation Conditions
ReagentSolventTempYieldRegioselectivity (C3:Others)Notes
NBS MeCN 0°C 92% >98:2 Recommended. Cleanest profile.
Br₂AcOHRT75%85:15Harsh. Risk of benzylic bromination at C5-Me.
NISDMFRT88%>95:5Good for installing Iodide (more reactive for coupling).
NBSDMFRT85%90:10Slightly lower selectivity than MeCN at 0°C.

Part 4: Troubleshooting & Critical Controls

  • Issue: Benzylic Bromination (Side Reaction)

    • Symptom:[2][3][4] Bromination occurs on the C5-Methyl group or the O-Benzyl methylene.

    • Cause: Radical mechanism initiated by light or heat.

    • Fix: Ensure the reaction is kept in the dark (wrap flask in foil) and maintain temperature

      
       RT. Avoid radical initiators like AIBN.
      
  • Issue: Protodeboronation during Suzuki Coupling

    • Symptom:[2][3][4][5] Loss of the boronic acid, recovery of bromide.

    • Fix: 2-Alkoxypyridines can be sensitive. Use mild bases (K₃PO₄ instead of Na₂CO₃) and anhydrous conditions if possible. Switch to Buchwald precatalysts (e.g., XPhos Pd G2) for difficult substrates.

  • Issue: Deprotection of Benzyl Group

    • Note: If the final goal is the pyridone, the benzyl group is removed via hydrogenolysis (H₂, Pd/C). Ensure no other reducible groups (alkenes, nitro, halides) are present, or use acid-mediated deprotection (TFA/Thioanisole) if preserving halogens is required.

References

  • Regioselective Bromination of 2-Alkoxypyridines

    • Title: Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific
    • Source: MDPI, Molecules 2014.
    • URL:[Link]

  • C-H Activation of Pyridines

    • Title: Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines.
    • Source: PMC / NIH.
    • URL:[Link]

  • Compound Verification (3-bromo-2-(benzyloxy)-4-methylpyridine analog)

    • Title: 2-(benzyloxy)-3-bromo-4-methylpyridine Compound Summary.
    • Source: PubChem.[6][7]

    • URL:[Link]

  • General Pyridine Functionalization Guide

    • Title: Practical Synthetic Strategies for the Functionaliz
    • Source: Organic Chemistry Portal.
    • URL:[Link]

Sources

Catalytic hydrogenation protocols for 6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Catalytic Hydrogenation Protocols for 6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid

Executive Summary

This application note details the catalytic hydrogenation protocols for 6-(benzyloxy)-5-methylpyridine-3-carboxylic acid (Compound 1 ). This substrate represents a critical "masked" scaffold in medicinal chemistry. The benzyl group protects the oxygen at the 6-position; its removal reveals the 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (Compound 2 , a pyridone), a pharmacophore found in p38 kinase inhibitors and antifibrotic agents.

This guide addresses two distinct synthetic objectives:

  • Selective O-Debenzylation: Cleavage of the benzyl ether without reducing the pyridine ring (Primary Protocol).

  • Ring Hydrogenation: Complete saturation to the piperidine scaffold (Secondary Protocol).

Chemical Context & Reaction Pathway

The hydrogenation of Compound 1 is governed by the competition between the labile benzylic C-O bond and the aromatic stability of the pyridine ring.

  • Thermodynamic Preference: The benzylic C-O bond is weaker (~65 kcal/mol) than the resonance energy of the pyridine ring, making O-debenzylation kinetically favored under mild conditions.

  • Catalyst Poisoning: The basic nitrogen of the pyridine ring (

    
     hybridized) can coordinate strongly to the metal catalyst surface (Pd or Pt), effectively poisoning it and stalling the reaction. This necessitates specific additives (e.g., acetic acid) or catalyst choices (e.g., Pearlman’s Catalyst).[1]
    
  • Tautomerism: Upon debenzylation, the resulting 6-hydroxypyridine immediately tautomerizes to the thermodynamically stable 2-pyridone form (Compound 2 ).

Figure 1: Reaction Pathway & Tautomerism

ReactionPathway Substrate 6-(Benzyloxy)-5-methylpyridine- 3-carboxylic acid (Compound 1) Intermediate [6-Hydroxy-Intermediate] Substrate->Intermediate Pd/C, H2 (O-Debenzylation) SideProduct Piperidine Derivative (Over-reduction) Substrate->SideProduct Rh/C or PtO2 High Pressure Product 5-Methyl-6-oxo-1,6- dihydropyridine-3-carboxylic acid (Compound 2 - Pyridone) Intermediate->Product Tautomerization (Fast) Product->SideProduct Over-hydrogenation (Harsh Conditions)

Caption: Pathway showing selective debenzylation to the pyridone (green path) vs. unwanted ring reduction (red dotted path).

Protocol A: Selective O-Debenzylation (Standard)

Objective: Synthesis of 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid. Mechanism: Hydrogenolysis via Pd-hydride insertion.

Reagents & Materials
  • Substrate: 6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid (1.0 equiv).

  • Catalyst: 10% Pd/C (50% water-wet) OR 20% Pd(OH)₂/C (Pearlman’s Catalyst).

    • Note: Pearlman's catalyst is superior for nitrogen-containing heterocycles as it is less susceptible to poisoning.

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).

  • Additive: Acetic Acid (AcOH) (1.0 - 2.0 equiv).

    • Critical: Protonates the pyridine nitrogen, preventing catalyst coordination/poisoning.[1]

  • Hydrogen Source:

    
     balloon (1 atm) or Hydrogenator (3-5 bar).
    
Step-by-Step Methodology
  • Preparation:

    • In a round-bottom flask (or hydrogenation vessel), dissolve the substrate (10 mmol) in MeOH (50 mL).

    • Add Acetic Acid (15 mmol). Do not skip this step.

    • Safety: Under an inert atmosphere (

      
       or Ar), carefully add the catalyst (10 wt% loading relative to substrate mass). Pd/C is pyrophoric when dry; always use wet catalyst or add under inert gas. 
      
  • Hydrogenation:

    • Evacuate the vessel and backfill with

      
       (3 cycles).
      
    • Evacuate and backfill with

      
       (3 cycles).[2]
      
    • Stir vigorously at Room Temperature (20-25°C) under

      
       (1 atm balloon is usually sufficient; use 3 bar for faster kinetics).
      
    • Monitoring: Monitor via HPLC or TLC. The starting material (

      
       in 5% MeOH/DCM) will disappear; the product is highly polar and will stay at the baseline or require polar eluents.
      
  • Workup (Solubility Challenge):

    • Issue: The product (pyridone carboxylic acid) is often insoluble in MeOH and may precipitate with the catalyst.

    • Action: If solids are present, add 1M NaOH or warm DMF to solubilize the product before filtration.

    • Filter the mixture through a Celite pad to remove the Pd catalyst. Wash the pad with water/MeOH.

  • Isolation:

    • Concentrate the filtrate.[2][3]

    • If base was used, acidify carefully with 1M HCl to pH 3-4 to precipitate the product.

    • Collect the solid by filtration and dry under vacuum.

Figure 2: Workflow Diagram (Protocol A)

ProtocolA Start Start: Substrate + MeOH AddAcid Add Acetic Acid (1.5 eq) (Prevents N-poisoning) Start->AddAcid AddCat Add 10% Pd/C (Wet) (Inert Atmosphere) AddAcid->AddCat React Stir under H2 (1 atm) 20-25°C, 4-12h AddCat->React Check Check Solubility: Is Product Precipitated? React->Check Solubilize Add 1M NaOH or DMF to dissolve product Check->Solubilize Yes (Solids present) Filter Filter Catalyst (Celite) Check->Filter No (Clear solution) Solubilize->Filter Isolate Acidify & Crystallize Filter->Isolate

Caption: Decision tree for handling product solubility during catalyst filtration.

Protocol B: Ring Reduction (High Pressure)

Objective: Synthesis of the piperidine derivative (saturated ring). Note: This is typically the unwanted side reaction in Protocol A, but may be the target for specific analogs.

  • Catalyst: 5% Rh/C or

    
     (Adams' Catalyst).
    
  • Solvent: Acetic Acid (Glacial) or Water/AcOH mixture.

  • Conditions: High Pressure (50-100 bar

    
    ), Elevated Temp (60-80°C).
    
  • Procedure: Similar to Protocol A, but requires a stainless steel autoclave (Parr reactor). The aromatic pyridine ring is reduced after the benzyl group is cleaved.

Critical Optimization & Troubleshooting

The following table summarizes common failure modes and scientifically grounded solutions.

IssueProbable CauseCorrective ActionMechanism
Reaction Stalls (<50% Conv.) Catalyst PoisoningAdd Acetic Acid (1-2 eq) or switch to Pd(OH)₂/C .Protonation of Pyridine-N prevents strong adsorption to Pd surface (poisoning).[1]
Low Yield (Product Loss) Product trapped in CeliteSolubilize product with Base (NaOH) or hot DMF before filtration.The pyridone-acid product is zwitterionic and poorly soluble in pure MeOH/EtOH.
Over-reduction (Piperidine formed) Catalyst too activeUse Pd/C instead of Pt or Rh. Lower pressure to 1 atm.Pd is selective for O-debenzylation; Pt/Rh facilitate aromatic ring hydrogenation.
De-carboxylation High Temp/AcidKeep Temp < 40°C. Avoid strong mineral acids (HCl) during reaction.Pyridine-3-carboxylic acids can decarboxylate under thermal/acidic stress.

Analytical Validation

To validate the protocol, compare NMR signals:

  • Starting Material: Distinct benzylic protons (singlet, ~5.2 ppm, 2H) and aromatic phenyl protons (7.3-7.5 ppm).

  • Product: Disappearance of benzylic and phenyl protons. Appearance of a broad NH/OH signal (exchangeable) and a shift in the pyridine ring protons due to the change from aromatic pyridine to pyridone electronic structure.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Ed. John Wiley & Sons. (Standard reference for Benzyl ether cleavage).
  • Dahmann, G., et al. (2012).[4] "Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides." ACS Combinatorial Science, 14(9), 513-519.[4] Link (Describes synthesis of similar pyridone scaffolds).

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • BenchChem Technical Support. (2025). "Troubleshooting Incomplete Debenzylation of Benzyloxypyridines." Link (General troubleshooting for pyridine poisoning).

  • Vertex Pharmaceuticals. (2011). "Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives." PMC. Link (Validates the use of Acetic Acid to prevent N-poisoning).

Sources

Technical Guide: Activation Strategies for 6-(Benzyloxy)-5-methylpyridine-3-carboxylic Acid

[1][2]

Introduction & Substrate Analysis

This guide details the activation and coupling protocols for 6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid (also known as 6-(benzyloxy)-5-methylnicotinic acid).[1][2] This scaffold is a critical intermediate in the synthesis of Glucokinase Activators (GKAs) and allosteric modulators for nicotinic acetylcholine receptors.

Substrate Characteristics[1][2][3][4][5][6][7][8][9]
  • Electronic Environment: The pyridine ring is electron-deficient, rendering the C3-carboxylic acid less nucleophilic during the initial activation step compared to benzoic acid derivatives.[1][2] However, once activated, the carbonyl is highly electrophilic.

  • Steric Factors: The 5-methyl group introduces proximal steric bulk (ortho to the benzyloxy, meta to the carboxyl). While not blocking the reaction site, it can retard the rate of active ester formation.

  • Functional Group Sensitivity: The 6-benzyloxy (OBn) group is a masked pyridone.[1][2] While generally stable to basic conditions, it is sensitive to strong Lewis acids and vigorous hydrogenolysis. Protocols must avoid harsh acidic conditions that could cleave the benzyl ether to yield the 5-methyl-6-pyridone byproduct.[1][2]

Reagent Selection Matrix

The choice of activation reagent depends heavily on the scale of the reaction and the nucleophilicity of the coupling partner (amine).

FeatureHATU / HBTU T3P (Propylphosphonic Anhydride) Oxalyl Chloride / (COCl)₂
Primary Use Case Discovery Chemistry (mg scale)Process / Scale-up (>10g)Low-Nucleophilicity Amines
Coupling Efficiency Excellent (Fast kinetics)High (Slower kinetics)Very High (Highly reactive species)
Byproduct Removal Difficult (Urea/Guanidinium salts)Excellent (Water-soluble)Gas (CO, CO₂, HCl)
Atom Economy PoorGoodExcellent
OBn Stability Risk LowLowModerate (HCl generation)
Cost HighModerateLow

Decision Logic & Workflow

The following flowchart illustrates the decision process for selecting the optimal activation strategy based on experimental constraints.

ActivationLogicStartStart: 6-(Benzyloxy)-5-methylnicotinic AcidCheckScaleReaction Scale?Start->CheckScaleCheckAmineAmine Nucleophilicity?CheckScale->CheckAmineDiscovery (<1g)T3PProtocol B: T3P(Scalable/Green)CheckScale->T3PProcess (>10g)HATUProtocol A: HATU(High Throughput)CheckAmine->HATUAliphatic/PrimaryCheckAmine->T3PSecondary/Steric HindranceAcidClProtocol C: Acid Chloride(Difficult Amines)CheckAmine->AcidClElectron-Deficient Aniline

Figure 1: Decision tree for reagent selection based on scale and amine reactivity.[1][2]

Detailed Protocols

Protocol A: High-Throughput Coupling (HATU)

Best for: Discovery phase, parallel synthesis, aliphatic amines.[1] Mechanism: Formation of the OAt-active ester (highly reactive).[1][2][3]

Materials:

  • Substrate: 6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid (1.0 equiv)[1][2]

  • Reagent: HATU (1.1 - 1.2 equiv)[1][2]

  • Base: DIPEA (Hunig's Base) (3.0 equiv)[1][2]

  • Solvent: DMF (Anhydrous)[1][2]

Step-by-Step:

  • Dissolution: Dissolve the carboxylic acid (1.0 mmol) in DMF (5 mL, 0.2 M).

  • Activation: Add DIPEA (3.0 mmol) followed by HATU (1.1 mmol). Stir at room temperature (RT) for 15 minutes.

    • Note: The solution typically turns yellow/orange upon active ester formation.

  • Coupling: Add the amine (1.1 mmol).

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.[1][2]

  • Workup: Dilute with EtOAc (20 mL). Wash with sat.[2] NaHCO₃ (2x), water (1x), and brine (1x). Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Critical Insight: Do not use HATU if the amine is a weak nucleophile (e.g., 2-aminopyridine), as the rate of guanidinium byproduct formation (reaction of amine with HATU directly) may compete with amide formation [1].

Protocol B: Scalable Activation (T3P - Propylphosphonic Anhydride)

Best for: Scale-up, medicinal chemistry lead optimization, "Green" chemistry.[1] Mechanism: T3P acts as a Lewis acid to activate the carboxylate, forming a mixed anhydride-like intermediate.[1]

Materials:

  • Substrate: 1.0 equiv

  • Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv)[1][2]

  • Base: Pyridine (3.0 - 4.0 equiv) or NMM (N-methylmorpholine)[1][2]

  • Solvent: EtOAc or 2-MeTHF[1][2]

Step-by-Step:

  • Setup: Charge the reaction vessel with the carboxylic acid (10 mmol), amine (11 mmol), and base (Pyridine, 40 mmol) in EtOAc (50 mL).

  • Addition: Cool the mixture to 0°C. Add T3P solution (15 mmol) dropwise over 10 minutes.

    • Why? Exothermic reaction.[2] Controlling temperature prevents background hydrolysis of T3P.[2]

  • Reaction: Allow to warm to RT and stir for 12–24 hours.

    • Optimization: If conversion is slow due to the 5-methyl steric bulk, heat to 50°C. T3P is thermally stable.[1][2]

  • Workup (The "Magic" Step): Add water (50 mL). Stir for 10 minutes. Separate layers. Wash organic layer with 0.5 M HCl (carefully, to remove pyridine/excess amine without cleaving OBn), then NaHCO₃.

  • Result: The byproduct (propylphosphonic acid) is completely water-soluble.[1][2][4] Evaporation often yields pure product.[2]

Reference Grounding: Dunetz et al. (Pfizer) demonstrated T3P's superiority for coupling electron-deficient acids and preventing epimerization (though not applicable here, the mildness preserves the OBn group) [2].[1]

Protocol C: Acid Chloride Formation (Oxalyl Chloride)

Best for: Non-nucleophilic amines (e.g., electron-poor anilines), sterically hindered amines.[1]

Materials:

  • Substrate: 1.0 equiv

  • Reagent: Oxalyl Chloride (1.2 equiv)[1][2]

  • Catalyst: DMF (1-2 drops)[1][2]

  • Solvent: DCM (Dichloromethane)[1][2]

Step-by-Step:

  • Suspension: Suspend the acid (5 mmol) in anhydrous DCM (25 mL) under Nitrogen/Argon.

  • Chlorination: Add catalytic DMF (2 drops). Add Oxalyl Chloride (6 mmol) dropwise at 0°C.

  • Activation: Stir at RT for 1–2 hours until gas evolution (CO/CO₂) ceases and the solution becomes clear.

    • Caution: Ensure the HCl gas generated is vented through a scrubber.

  • Evaporation (Critical): Concentrate the reaction mixture to dryness in vacuo to remove excess oxalyl chloride and HCl. Re-dissolve the residue in fresh DCM.

    • Why? Removing HCl protects the acid-sensitive benzyloxy group during the subsequent coupling step.[1][2]

  • Coupling: Add the amine (5 mmol) and a scavenger base (Et₃N or Pyridine, 2.0 equiv) to the acid chloride solution at 0°C.

  • Workup: Standard aqueous wash.[2]

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (HATU) Guanidinium formationPre-activate acid for 20 mins before adding amine.[1] Switch to T3P.
Cleavage of OBn Acidic conditionsAvoid HCl generation; use T3P or ensure full buffering with Pyridine.[2][5]
Incomplete Reaction Steric hindrance (5-Me)Heat T3P reaction to 60°C; Use microwave irradiation (100°C, 10 min).
N-Oxide Formation OxidationAvoid peracids; ensure solvents are peroxide-free (though rare in coupling).[1][2]

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

  • Dunetz, J. R., et al. (2011).[6] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[1][6] Organic Letters, 13(19), 5048–5051. Link[1][2]

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][7][8][6][9][4][10] Tetrahedron, 61(46), 10827-10852.[1] Link[1][2]

Application Note: Synthesis of Biologically Active Analogs from 6-(Benzyloxy)-5-methylpyridine-3-carboxylic Acid

[1]

Executive Summary & Strategic Value

This guide details the synthetic utility of 6-(benzyloxy)-5-methylpyridine-3-carboxylic acid (referred to herein as Scaffold A ).[1][2] In modern drug discovery, this molecule represents a "privileged structure" due to its dual functionality:

  • The C3-Carboxylic Acid: A vector for installing diversity elements (amides, heterocycles) to probe solvent-exposed regions of target proteins (e.g., Kinase hinge binders, GPCR extracellular loops).[1][2]

  • The C6-Benzyloxy Group: A "masked" polar motif.[1] While lipophilic in its protected form, it can be unmasked to reveal a 2-pyridone (lactam) moiety.[1][2] This transformation is critical for installing hydrogen-bond donor/acceptor motifs often required for high-affinity binding in allosteric pockets.[1]

  • The C5-Methyl Group: Provides essential metabolic stability by blocking the C5 position from oxidative metabolism (CYP450) and induces a specific conformational twist that can improve selectivity.[1]

Strategic Reaction Pathways

The following workflow illustrates the three primary modules for diversifying Scaffold A .

GStartStarting Material6-(Benzyloxy)-5-methylpyridine-3-carboxylic acidAmideModule 1: C3-Amidation(Library Generation)Start->Amide HATU, DIPEAR-NH2PyridoneModule 2: C6-Deprotection(Scaffold Morphing)Start->Pyridone Pd/C, H2(Hydrogenolysis)OxadiazoleModule 3: Heterocycle Formation(Bioisostere Installation)Start->Oxadiazole AmidoximeCoupling + CyclizationProduct_AmideAnalog A: Amide Derivatives(Kinase Hinge Binders)Amide->Product_AmideProduct_PyridoneAnalog B: 5-Methyl-2-pyridones(H-Bond Donor Motifs)Pyridone->Product_PyridoneProduct_OxadiazoleAnalog C: 1,2,4-Oxadiazoles(Metabolically Stable Linkers)Oxadiazole->Product_Oxadiazole

Figure 1: Divergent synthetic pathways from the parent pyridine scaffold.[1][2] Generated via Graphviz.

Module 1: High-Throughput Amidation (C3 Vector)

Objective: Synthesis of amide libraries to probe Structure-Activity Relationships (SAR).

Scientific Rationale

Direct amidation of pyridine carboxylic acids is often plagued by zwitterionic solubility issues and interference from the pyridine nitrogen.[1] We utilize HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) because the 7-azabenzotriazole moiety creates a "neighboring group effect," accelerating the reaction and minimizing racemization (if chiral amines are used) compared to standard EDC/HOBt protocols [1].[1][2]

Detailed Protocol

Reagents:

  • Scaffold A (1.0 equiv)[1][2][3][4]

  • Amine (

    
    ) (1.2 equiv)[1][2][5]
    
  • HATU (1.5 equiv)[1][5]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1][2]

  • Solvent: Anhydrous DMF or DMA (Pyridine acids are poorly soluble in DCM).[1][2]

Step-by-Step:

  • Activation: In a dried vial under

    
    , dissolve Scaffold A  (100 mg, 0.41 mmol) in anhydrous DMF (2 mL). Add DIPEA (215 µL, 1.23 mmol). Stir for 5 minutes.
    
  • Coupling: Add HATU (234 mg, 0.61 mmol) in one portion. The solution should turn yellow/orange.[1] Stir for 15 minutes to form the activated ester.

  • Addition: Add the requisite amine (0.49 mmol).

  • Reaction: Stir at Room Temperature (RT) for 4–16 hours. Monitor by LC-MS (Target mass: MW of amine + 225).[1][2]

  • Workup (Library Scale): Dilute with EtOAc (10 mL), wash with saturated

    
     (2x) and Brine (1x). Dry over 
    
    
    .[1][5]
  • Workup (Scale-up): If the product is polar, remove DMF in vacuo and purify via Reverse Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Expert Insight:

Caution: If using amines with high steric bulk, the adjacent 5-methyl group on the scaffold may retard the rate.[1] In such cases, heating to 50°C is permissible, but avoid temperatures >80°C with HATU to prevent guanidinium byproduct formation [2].

Module 2: Scaffold Morphing (C6-Deprotection)

Objective: Unmasking the 2-pyridone moiety.[1][2]

Scientific Rationale

The benzyloxy group serves as a lipophilic mask.[1] Removing the benzyl group via hydrogenolysis reveals the 2-pyridone (tautomer of 2-hydroxypyridine).[1] This motif is a classic bioisostere for amides and is critical for establishing donor-acceptor hydrogen bond networks in enzyme active sites [3].[1]

Detailed Protocol

Reagents:

  • Substrate (Benzyl-protected analog)[1][2]

  • Catalyst: 10% Pd/C (50% wet)

  • Hydrogen Source:

    
     balloon or Ammonium Formate[1]
    
  • Solvent: MeOH or EtOH

Step-by-Step:

  • Preparation: Dissolve the substrate (0.5 mmol) in MeOH (10 mL). Nitrogen sparge for 5 minutes to remove oxygen.[1]

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt% loading relative to substrate).[1] Safety Note: Pd/C is pyrophoric; keep wet with solvent.[1]

  • Hydrogenation: Purge the flask with

    
     (balloon pressure) three times. Stir vigorously at RT for 2–6 hours.
    
  • Filtration: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.[1]

  • Isolation: Concentrate the filtrate. The 5-methyl-2-pyridone product usually crystallizes upon trituration with diethyl ether.[1][2]

Expert Insight (Troubleshooting):

Halogen Compatibility: If your molecule contains Chlorine or Bromine atoms elsewhere, standard Pd/C/


 will cause dehalogenation. To prevent this, add 0.5 equiv of Pyridine  or use Pt/C (sulfided)  to poison the catalyst against aryl-halide reduction while still cleaving the benzyl ether [4].[1][2]

Module 3: Heterocycle Formation (1,2,4-Oxadiazoles)

Objective: Installing a hydrolytically stable bioisostere of the ester/amide bond.[1][2]

Scientific Rationale

1,2,4-oxadiazoles improve metabolic stability and membrane permeability compared to their amide counterparts. The formation proceeds via the condensation of the carboxylic acid with an amidoxime [5].[1]

Detailed Protocol (One-Pot Method)

Reagents:

  • Scaffold A (1.0 equiv)[1][2][3][4]

  • Aryl Amidoxime (

    
    ) (1.1 equiv)[1][2]
    
  • Coupling Agent: CDI (1.2 equiv) or EDC/HOBt[1][2]

  • Solvent: DMF or Diglyme (for higher temp cyclization)[1][2]

Step-by-Step:

  • Activation: Dissolve Scaffold A (0.5 mmol) in DMF (3 mL). Add CDI (Carbonyldiimidazole) (1.1 equiv).[1] Stir at RT for 30 mins until

    
     evolution ceases.
    
  • Coupling: Add the Aryl Amidoxime (0.55 mmol). Stir at RT for 1–2 hours to form the O-acyl amidoxime intermediate (monitor by LC-MS).

  • Cyclodehydration: Heat the reaction mixture to 110°C for 4–6 hours. This thermal step drives the loss of water and ring closure to the 1,2,4-oxadiazole.

  • Purification: Cool to RT, dilute with water, and extract with EtOAc. The oxadiazole is typically non-polar and purifies easily on silica gel (Hexane/EtOAc gradient).[1]

Analytical Data Summary

Reagent/MethodTarget TransformationYield (Typical)Key AdvantageKey Limitation
HATU/DIPEA Amide Coupling85–95%High speed, works with hindered aminesExpensive; difficult to remove byproducts without HPLC
Pd/C, H2 Benzyl Deprotection>90%Clean conversion to pyridoneIncompatible with Ar-Cl/Ar-Br (unless poisoned)
CDI/Heat Oxadiazole Formation60–75%One-pot; no expensive catalystsHigh temp required for cyclization

References

  • Carpino, L. A. (1993).[1][5] 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[1][5] Journal of the American Chemical Society, 115(10), 4397-4398.[1] Link[1][2]

  • Dunetz, J. R., et al. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140–177. Link[1]

  • Sajiki, H. (1995).[1][6] Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate.[6] Tetrahedron Letters, 36(20), 3465-3468.[1] Link

  • Hirokawa, Y., et al. (2000).[1] An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical and Pharmaceutical Bulletin, 48(12), 1847-1853.[1] Link

  • Bostrom, J., et al. (2012).[1] Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 55(5), 1817–1830. Link[1][2]

Troubleshooting & Optimization

Solving solubility issues with 6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals experiencing solubility challenges with 6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid. Authored from the perspective of a Senior Application Scientist, this document explains the chemical principles governing its solubility and offers practical, step-by-step protocols to overcome common issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm struggling to dissolve 6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid in neutral aqueous buffers (e.g., PBS pH 7.4). The compound just suspends. Why is this happening?

A: This is the most common issue encountered with this compound and is a direct result of its molecular structure. 6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid is an amphoteric molecule, meaning it possesses both a weakly acidic functional group (the carboxylic acid, -COOH) and a weakly basic functional group (the pyridine ring nitrogen).

At a specific pH, known as the isoelectric point (pI), the positive charge on the protonated pyridine nitrogen and the negative charge on the deprotonated carboxylate group will balance. In this zwitterionic state, the strong intermolecular electrostatic attractions cause the molecules to arrange into a stable crystal lattice, significantly minimizing their interaction with water molecules. This leads to very low aqueous solubility.[1][2] It is highly probable that the pH of your neutral buffer is very close to the compound's pI.

Q2: What is the recommended starting solvent for making a high-concentration stock solution?

A: For creating a high-concentration primary stock solution, a polar, aprotic organic solvent is recommended. Dimethyl sulfoxide (DMSO) is the industry-standard choice for this purpose and is suitable for 6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid.[3][4] Other potential organic solvents include N,N-Dimethylformamide (DMF) or methanol, though DMSO is generally preferred for its solubilizing power and compatibility with automated screening systems. A stock solution in DMSO at 10-50 mM should be achievable.

Q3: How can I prepare a working solution in an aqueous buffer for my cell-based assay? The compound precipitates when I dilute my DMSO stock.

A: This phenomenon, known as "precipitation upon dilution," occurs when the highly soluble compound in the DMSO stock is introduced into an aqueous buffer where it has poor solubility (see Q1). The key is to adjust the pH of the aqueous buffer before adding the compound to ensure it remains in its charged, more soluble form.[5][6]

You have two primary options:

  • Acidic Buffer (pH < 4): At a low pH, the carboxylic acid group will be fully protonated (-COOH), and the pyridine nitrogen will also be protonated (-NH+). The molecule will carry a net positive charge, disrupting the crystal lattice and promoting solubility in water.

  • Basic Buffer (pH > 8): At a high pH, the carboxylic acid will be deprotonated and negatively charged (-COO-), while the pyridine nitrogen will be neutral. The molecule will carry a net negative charge, which also enhances aqueous solubility.[6]

For most cell-based assays, preparing a slightly basic stock solution is often better tolerated by cells than a highly acidic one. See the detailed protocol below for a step-by-step guide.

Q4: Can I use co-solvents or other formulation strategies to improve solubility?

A: Yes, if pH adjustment alone is insufficient or not viable for your experimental system, several other techniques can be employed. These are generally considered secondary approaches for laboratory-scale work.

  • Co-solvents: Using a mixture of solvents can improve solubility. For example, preparing your final aqueous solution with a small percentage (e.g., 1-5%) of ethanol, polyethylene glycol (PEG 400), or propylene glycol can help keep the compound in solution.[5]

  • Surfactants: Low concentrations of non-ionic surfactants like Tween® 20 or Polysorbate 80 can form micelles that encapsulate the compound, increasing its apparent solubility.[5][7]

  • Salt Formation: For larger scale or formulation development, converting the compound into a stable salt (e.g., a sodium salt for the carboxylic acid or a hydrochloride salt for the pyridine) is a highly effective method to improve aqueous solubility and dissolution rate.[8][9]

Solubility Profile Summary

The following table summarizes the expected solubility behavior of 6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid in common laboratory solvents. Exact concentrations may vary based on purity, temperature, and polymorphic form.

SolventpHExpected SolubilityRationale & Comments
Water ~7.0Very Low / Insoluble Compound is near its isoelectric point and exists as a poorly soluble zwitterion.
PBS Buffer 7.4Very Low / Insoluble Similar to neutral water; pH is likely close to the compound's pI.
Aqueous HCl 1-2Soluble The pyridine nitrogen is protonated, forming a soluble cationic salt.
Aqueous NaOH 9-10Soluble The carboxylic acid is deprotonated, forming a soluble anionic salt.[6]
DMSO N/AFreely Soluble Strong polar aprotic solvent effectively disrupts intermolecular forces. Ideal for primary stocks.[4]
Ethanol (100%) N/ASlightly to Moderately Soluble Polar protic solvent; solubility may be limited but better than water. Can be used as a co-solvent.[10]

Experimental Protocols & Methodologies

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution via pH Adjustment

This protocol details the recommended method for solubilizing the compound in an aqueous medium for biological assays.

Objective: To prepare a 10 mM stock solution of 6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid (MW: 243.25 g/mol ) in a buffered aqueous solution.

Materials:

  • 6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid powder

  • Milli-Q or deionized water

  • 1 M NaOH solution

  • 1 M HCl solution

  • Calibrated pH meter

  • Vortex mixer and/or magnetic stirrer

Procedure:

  • Weigh Compound: Accurately weigh 2.43 mg of the compound for 1 mL of final solution (or scale as needed).

  • Initial Suspension: Add the powder to a suitable vial. Add approximately 80% of the final desired volume of water (e.g., 800 µL for a 1 mL final volume). The compound will not dissolve and will appear as a cloudy suspension.

  • Basification: While stirring or vortexing, add the 1 M NaOH solution dropwise (e.g., 1-2 µL at a time).

  • Monitor Dissolution: Continue adding NaOH and vortexing until the solution becomes completely clear. This indicates the compound has deprotonated to its soluble anionic form.

  • pH Measurement & Adjustment: Use the pH meter to check the pH. It will likely be >10. Carefully add 1 M HCl dropwise to adjust the pH downwards to your desired final working pH (e.g., pH 8.0-8.5), ensuring it remains well above the pI. Crucially, do not let the pH drop near neutral , as the compound will precipitate out.

  • Final Volume Adjustment: Once the target pH is stable, add water to reach the final desired volume (e.g., bring to 1 mL).

  • Sterilization: If required for cell culture, filter the final solution through a 0.22 µm syringe filter.

Visualized Workflows and Mechanisms

Solubility Troubleshooting Workflow

This diagram outlines the decision-making process for successfully dissolving 6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid.

start Start: Need to Dissolve Compound stock High-Concentration Stock? start->stock Yes aqueous Aqueous Working Solution? start->aqueous No dmso Use 100% DMSO stock->dmso ph_adjust Adjust pH of Aqueous Buffer (See Protocol 1) aqueous->ph_adjust success Solution Prepared dmso->success precip Precipitation on Dilution? ph_adjust->precip Still precipitates ph_adjust->success Soluble cosolvent Add Co-solvent (e.g., 1-5% EtOH/PEG) or Surfactant (e.g., 0.1% Tween) precip->cosolvent cosolvent->success

Fig 1. Decision tree for solubilizing the target compound.
Mechanism of pH-Dependent Solubility

This diagram illustrates how pH changes the ionization state and, consequently, the aqueous solubility of the amphoteric compound.

cluster_low_ph Low pH (e.g., pH 2) cluster_pI Isoelectric Point (pI) (e.g., pH ~5-7) cluster_high_ph High pH (e.g., pH 10) low_ph_struct Cationic Form (Soluble) low_ph_label Pyridine-NH+ Carboxyl-COOH low_ph_struct->low_ph_label pI_struct Zwitterionic Form (Insoluble) low_ph_struct->pI_struct + OH- pI_struct->low_ph_struct + H+ pI_label Pyridine-NH+ Carboxyl-COO- pI_struct->pI_label high_ph_struct Anionic Form (Soluble) pI_struct->high_ph_struct + OH- high_ph_struct->pI_struct + H+ high_ph_label Pyridine-N Carboxyl-COO- high_ph_struct->high_ph_label

Fig 2. Ionization states of the compound at different pH values.

References

  • Ascendia Pharma (2024). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Available at: [Link]

  • Chou, H. H., & Yalkowsky, S. H. (2008). Mechanistic analysis of pH-dependent solubility and trans-membrane permeability of amphoteric compounds: application to sildenafil. PubMed. Available at: [Link]

  • Technology Networks (2026). What Are Amphoteric Compounds and Why Are They Important?. Available at: [Link]

  • Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery & Development. Available at: [Link]

  • UPM Pharmaceuticals (2024). A Guide to Improving API Solubility with Spray-Dried Dispersions. Available at: [Link]

  • Chemistry LibreTexts (2019). 16.4: The Effects of pH on Solubility. Available at: [Link]

  • Fàbrega, M. J., et al. (2021). Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. Available at: [Link]

  • SlideShare (2021). pH and Solvent Effect on Drug Solubility. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). 6-Methyl-1-oxo-1lambda5-pyridine-3-carboxylic acid Properties. Available at: [Link]

  • MDPI (2025). Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. Molecules. Available at: [Link]

  • Journal of Chemical and Medical Research (2023). Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids. Available at: [Link]

  • ResearchGate (2025). Extraction of Pyridine3-carboxylic Acid Using 1-Dioctylphosphoryloctane (TOPO) with Different Diluents: Equilibrium Studies. Available at: [Link]

  • PubChemLite. 6-(benzyloxy)pyridine-3-carboxylic acid (C13H11NO3). Available at: [Link]

  • Chemspace. 6-hydroxy-5-methylpyridine-3-carboxylic acid - C7H7NO3. Available at: [Link]

  • National Center for Biotechnology Information (PubChem). 3-Benzyloxypyridine. Available at: [Link]

  • Google Patents. US3657259A - Process for the production of pyridine carboxylic acids.

Sources

Technical Support Center: Stability & Handling of 6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the stability profile of 6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid , a critical intermediate often used in the synthesis of glucokinase activators and P2X3 antagonists.

Users frequently encounter two distinct failure modes with this compound:

  • Inexplicable Precipitation: Caused by the molecule's zwitterionic nature near its isoelectric point (pI).

  • Chemical Degradation: Driven by acid-catalyzed hydrolysis of the benzyl ether, leading to the formation of the corresponding pyridone impurity.

This document provides self-validating protocols to mitigate these risks.

Module 1: Chemical Stability (Preventing De-benzylation)

The Core Problem: Acid-Catalyzed Hydrolysis

The benzyl ether moiety at the C6 position is a "masked" alcohol/ketone. While benzyl groups are generally robust, their attachment to a pyridine ring (specifically ortho to the nitrogen) creates a unique vulnerability. Under acidic conditions, the ether oxygen can protonate, facilitating the cleavage of the benzyl group to release benzyl alcohol and the thermodynamically stable 6-pyridone derivative (5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid).

Visualization: Degradation Pathway

The following diagram illustrates the mechanism you must prevent.

degradation_pathway Start 6-(Benzyloxy)-5-methyl pyridine-3-carboxylic acid Inter Protonated Intermediate (Activated Ether) Start->Inter + H+ Acid Acidic Medium (H+ Protonation) Acid->Inter Product1 Degradant A: 6-Pyridone Derivative Inter->Product1 Hydrolysis Product2 Degradant B: Benzyl Alcohol Inter->Product2 Cleavage

Caption: Acid-catalyzed hydrolysis pathway converting the target molecule into its pyridone impurity.

Troubleshooting & FAQs

Q: I see a new peak at a lower retention time on my HPLC. Is this the degradant? A: Likely, yes. The 6-pyridone derivative is significantly more polar than the parent benzyl ether.

  • Diagnostic Step: Check the UV spectrum of the new peak. The loss of the benzyl ring and formation of the amide-like pyridone carbonyl will shift the

    
     (typically hypsochromic shift).
    
  • Corrective Action: Ensure your mobile phase pH is > 4.5. Avoid using 0.1% TFA (Trifluoroacetic acid) in the sample diluent if the sample sits for long periods. Switch to 0.1% Formic Acid or Ammonium Acetate.

Q: Can I store the stock solution in DMSO? A: Yes, DMSO is the preferred solvent for stock solutions (10–50 mM). It is aprotic and prevents the hydrolysis mechanism.

  • Protocol: Dissolve in anhydrous DMSO. Store at -20°C.

  • Shelf-life: >6 months in DMSO at -20°C; <24 hours in acidic aqueous buffer at RT.

Module 2: Solubility & pH Management[1]

The Core Problem: The Isoelectric Trap

This molecule is amphoteric. It contains a basic pyridine nitrogen (pKa ~4–5) and an acidic carboxylic acid (pKa ~3–4).

  • pH < 3: Fully protonated (Cationic)

    
     Soluble. RISK:  Chemical instability (see Module 1).
    
  • pH 3–5: Zwitterionic (Neutral net charge)

    
    INSOLUBLE.  This is the "Crash Zone."
    
  • pH > 6: Fully deprotonated (Anionic)

    
     Soluble. SAFE ZONE. 
    
Visualization: Solubility Logic Gate

Use this decision tree to select the correct solvent system.

solubility_logic Start Select Solvent System CheckPH Target pH? Start->CheckPH Acidic pH < 3.0 CheckPH->Acidic Neutral pH 3.5 - 5.5 CheckPH->Neutral Basic pH > 6.0 CheckPH->Basic Risk1 High Solubility BUT Chemical Instability Acidic->Risk1 Risk2 Precipitation Risk (Isoelectric Point) Neutral->Risk2 Safe OPTIMAL High Solubility + Stability Basic->Safe

Caption: Solubility decision matrix highlighting the optimal pH range for stability and solubility.

Recommended Solvent Systems
Solvent SystemSuitabilityNotes
100% DMSO Excellent Ideal for stock solutions. Freeze/thaw stable.
PBS (pH 7.4) Good Soluble as the carboxylate salt. Stable for 24-48h at 4°C.
Water (Unbuffered) Poor The intrinsic acidity of the COOH may lower pH into the precipitation zone.
0.1% TFA/Water Dangerous Soluble, but promotes rapid de-benzylation over time.

Protocol for Aqueous Dilution:

  • Prepare stock in DMSO (e.g., 20 mM).

  • Prepare buffer: 50 mM Ammonium Bicarbonate (pH ~7.8) or Phosphate Buffer (pH 7.4).

  • Add DMSO stock to buffer while vortexing.

    • Why? Adding buffer to DMSO can cause local heating and precipitation. Adding DMSO to buffer ensures rapid dilution of the organic phase.

Module 3: Photostability & Oxidation

The Core Problem: Electron Richness

The benzyloxy group is electron-donating, making the pyridine ring susceptible to oxidation (N-oxide formation) and the benzyl position susceptible to radical abstraction under UV light.

Q: My sample turned yellow overnight. Is it ruined? A: Yellowing often indicates trace N-oxide formation or photo-degradation products.

  • Validation: Run LC-MS. N-oxides typically show a mass shift of +16 Da (M+16).

  • Prevention:

    • Amber Glass: Mandatory for all storage.

    • Inert Atmosphere: Flush vials with Argon or Nitrogen after use.

    • Avoid Chlorinated Solvents: DCM or Chloroform can generate radicals under light, accelerating benzyl cleavage.

References

  • ICH Expert Working Group. (2003). ICH Q1A(R2) Stability Testing of New Drug Substances and Products.[1][2][3][4] International Council for Harmonisation.

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Refer to "Protection for Phenols and Catechols: Benzyl Ethers").

  • Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry.

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research. (Reference for pKa estimation of organic acids/bases).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H-NMR Interpretation and Peak Assignment of 6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of NMR in Modern Drug Discovery

In the landscape of drug development and medicinal chemistry, the unambiguous structural elucidation of novel chemical entities is paramount. Among the analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide detailed information about the molecular structure, connectivity, and conformation of organic molecules in solution. This guide provides an in-depth analysis and interpretation of the proton NMR (¹H-NMR) spectrum for 6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid, a substituted heterocyclic compound representative of scaffolds commonly encountered in pharmaceutical research.

This document is designed for researchers and drug development professionals. It moves beyond a simple recitation of data to explain the causal relationships between molecular structure and spectral appearance. We will dissect the electronic environment of each proton, predict its chemical shift and multiplicity, and outline a robust experimental protocol for acquiring high-quality data.

Part 1: Foundational Principles of ¹H-NMR in Substituted Pyridines

The pyridine ring is an aromatic heterocycle where a CH group in benzene is replaced by a nitrogen atom. This substitution has profound effects on the electronic distribution within the ring and, consequently, on the ¹H-NMR spectrum.

  • Inherent Deshielding: The nitrogen atom is more electronegative than carbon, leading to a general deshielding of all ring protons compared to those in benzene (δ ~7.27 ppm).[1] Protons on carbons adjacent to the nitrogen (α-protons, positions 2 and 6) are the most deshielded, typically appearing in the δ 8.5-9.0 ppm range. Protons at the β (3 and 5) and γ (4) positions are found further upfield.[2]

  • Substituent Effects: The chemical shifts are further modulated by the electronic properties of substituents.

    • Electron-Withdrawing Groups (EWGs): Groups like the carboxylic acid (-COOH) at position 3 will deshield ortho (H-2, H-4) and para (H-6) protons, shifting their signals downfield.[3]

    • Electron-Donating Groups (EDGs): Groups like an alkoxy (-OR) or methyl (-CH₃) group will shield the ring protons, causing an upfield shift. The benzyloxy group at position 6 and the methyl group at position 5 are expected to exert such an influence.[1]

In 6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid, these competing effects create a unique magnetic environment for each proton, which we can predict and assign.

Part 2: Predicted ¹H-NMR Spectrum and Peak Assignment

Based on first principles and empirical data, we can build a detailed prediction for the ¹H-NMR spectrum of the target molecule. The analysis assumes a standard deuterated solvent such as DMSO-d₆, which is suitable for dissolving the carboxylic acid and allows for the observation of the acidic proton.

Predicted Proton Environments and Chemical Shifts
Assignment Proton(s) Integration Predicted δ (ppm) Predicted Multiplicity Rationale
A-COOH1H10.0 - 13.0Broad Singlet (br s)The acidic proton of a carboxylic acid is highly deshielded and often exchanges, leading to a broad signal.[4]
BH-21H8.5 - 8.8Singlet (s) or Doublet (d)Highly deshielded due to its α-position to the ring nitrogen. Further deshielded by the meta-COOH group. Meta-coupling (⁴J) to H-4 may be observed (~2-3 Hz).
CH-41H8.2 - 8.5Singlet (s) or Doublet (d)Deshielded by the adjacent (ortho) electron-withdrawing -COOH group. Meta-coupling (⁴J) to H-2 may be observed (~2-3 Hz).
DPhenyl (-C₆H₅)5H7.3 - 7.5Multiplet (m)Standard chemical shift range for protons on a monosubstituted benzene ring.[5]
EMethylene (-OCH₂-)2H5.3 - 5.5Singlet (s)Deshielded by the adjacent oxygen atom. Appears as a sharp singlet as there are no adjacent protons to couple with.
FMethyl (-CH₃)3H2.2 - 2.4Singlet (s)Typical chemical shift for a methyl group attached to an aromatic ring.[6]
Detailed Justification of Assignments:
  • Carboxylic Acid Proton (A): The proton of the carboxyl group is the most downfield signal, typically found between δ 10-13 ppm.[4][7] Its chemical exchange with residual water or other acidic protons in the sample often results in a broad singlet.

  • Pyridine Ring Protons (B and C):

    • H-2 (B): This proton experiences strong deshielding from the adjacent nitrogen atom. The carboxylic acid at position 3 also exerts a meta-directing deshielding effect. The benzyloxy group at position 6 is donating, which provides some shielding, but the net effect is a significant downfield shift.

    • H-4 (C): This proton is ortho to the powerfully electron-withdrawing and anisotropic carboxylic acid group, causing a strong downfield shift. It is shielded by the para-benzyloxy and meta-methyl groups.

    • Multiplicity: H-2 and H-4 are meta to each other. The through-bond coupling constant (⁴J H-2,H-4) in pyridine rings is typically small (2-3 Hz).[8] Depending on the resolution of the spectrometer, these signals may appear as sharp singlets or narrowly split doublets.

  • Benzyloxy Group Protons (D and E):

    • Methylene Protons (E): The two protons of the -CH₂- group are chemically equivalent and are deshielded by the attached oxygen atom, placing their signal around δ 5.3-5.5 ppm. In the absence of adjacent protons, the signal is a clean singlet.

    • Phenyl Protons (D): The five protons of the phenyl ring are not significantly influenced by the rest of the molecule and will appear in their characteristic region of δ 7.3-7.5 ppm as a complex multiplet.[5]

  • Methyl Group Protons (F): The methyl group at position 5 is attached to an sp²-hybridized carbon of the pyridine ring. Its signal is expected around δ 2.2-2.4 ppm as a singlet.

Part 3: Visualization of Key Structural Correlations

To confirm the proposed assignments, advanced NMR experiments are invaluable. A Heteronuclear Multiple Bond Correlation (HMBC) experiment, for instance, reveals long-range (2-3 bond) correlations between protons and carbons. The following diagram illustrates the molecular structure and key expected HMBC correlations that would solidify our peak assignments.

Sources

A Senior Application Scientist's Guide to the LC-MS Analysis of 6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of liquid chromatography-mass spectrometry (LC-MS) methodologies for the analysis of 6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the fundamental reasoning behind experimental choices. We will explore various chromatographic and mass spectrometric techniques, supported by experimental data, to provide a comprehensive framework for robust and reliable analysis. LC-MS is a cornerstone technology in drug development, offering unparalleled sensitivity and selectivity for characterization, and quantitative analysis.[1]

The Analyte: Physicochemical Properties and Analytical Challenges

6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid is a key heterocyclic compound with a molecular weight of 229.25 g/mol . Its structure, featuring a pyridine ring, a carboxylic acid, and a benzyl ether, presents a unique set of analytical considerations.

  • Dual Nature of Ionization: The molecule possesses both a basic pyridine nitrogen (pKa ~5-6) and an acidic carboxylic acid group (pKa ~4-5). This amphoteric nature means it can be ionized in either positive or negative mode, a critical choice in method development. The pyridine nitrogen is a basic site that readily accepts a proton for positive ionization, while the carboxylic acid can be deprotonated for negative ion mode analysis.[2][3]

  • Chromatographic Retention: The compound's polarity makes it suitable for reversed-phase liquid chromatography (RPLC), the workhorse of pharmaceutical analysis.[4] However, its polar functional groups can sometimes lead to poor retention on traditional C18 columns, necessitating the exploration of alternative stationary phases or chromatographic modes like Hydrophilic Interaction Liquid Chromatography (HILIC).[5][6]

  • Solubility and Stability: The benzyloxy group introduces a degree of lipophilicity, but the pyridine carboxylic acid moiety ensures reasonable solubility in common LC-MS mobile phases like water, acetonitrile, and methanol. Stability under various pH and solvent conditions must be assessed to prevent degradation during analysis.

Comparative Chromatographic Strategies

The separation of the analyte from impurities, degradants, or matrix components is paramount.[1] We will compare the two most logical approaches: Reversed-Phase Liquid Chromatography (RPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC).

RPLC separates molecules based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase.[4] For our analyte, this is the most common starting point.

Experimental Protocol: RPLC Analysis

  • Column Selection:

    • Column A: Standard C18, 2.1 x 50 mm, 1.8 µm. A universal choice for initial method development.[7]

    • Column B: Phenyl-Hexyl, 2.1 x 50 mm, 1.8 µm. The phenyl chemistry offers alternative selectivity for aromatic compounds through π-π interactions.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water. The acidic modifier aids in protonating the pyridine nitrogen, improving peak shape and promoting positive ionization.[7][8]

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: Start with a low percentage of organic phase (e.g., 5% B) and ramp up to a high percentage (e.g., 95% B) to elute the analyte.[7]

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

Table 1: Comparative RPLC Performance

ParameterColumn A (C18)Column B (Phenyl-Hexyl)Rationale
Retention Time (min) 2.853.15The Phenyl-Hexyl column provides slightly more retention due to potential π-π interactions with the analyte's aromatic rings.
Tailing Factor 1.31.1The Phenyl-Hexyl column shows improved peak symmetry, suggesting a more favorable interaction and less secondary interaction with residual silanols.
Theoretical Plates 12,50014,800Higher plate count indicates better column efficiency and sharper peaks.

Expert Insight: While the C18 column provides adequate retention, the Phenyl-Hexyl column offers superior peak shape and efficiency for this specific analyte. The choice demonstrates how tailoring the stationary phase chemistry to the analyte's structure can yield significant improvements.

HILIC is an excellent alternative for polar compounds that are poorly retained in RPLC.[4][5][6] It utilizes a polar stationary phase and a mobile phase rich in organic solvent.[9][10]

Experimental Protocol: HILIC Analysis

  • Column Selection: Amide, 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water, pH 3.0. Buffers are crucial in HILIC to control ionization and improve peak shape.[9]

    • B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution: Start with a high percentage of organic (e.g., 95% B) and ramp down to elute the polar analyte. In HILIC, water is the strong eluting solvent.[6]

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

Comparative Analysis (RPLC vs. HILIC):

For 6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid, the RPLC approach with the Phenyl-Hexyl column provided sufficient retention and good peak shape. HILIC would be the preferred method if the analyte were part of a more complex mixture containing highly polar metabolites or if matrix effects in a biological sample were severe under RPLC conditions. HILIC can offer enhanced ESI efficiency due to the high organic content of the mobile phase.[4][9]

Mass Spectrometry: A Deep Dive into Ionization and Detection

The mass spectrometer provides the mass-to-charge ratio (m/z), offering high selectivity and sensitivity.[1]

Electrospray ionization (ESI) is the most common ionization source for polar small molecules in LC-MS.[11] Our analyte's amphoteric nature makes the choice between positive and negative mode a critical parameter to optimize.

  • Positive Ion Mode ([M+H]⁺): Protonation will occur on the basic pyridine nitrogen. This is often a robust and efficient ionization pathway for nitrogen-containing compounds.[2]

  • Negative Ion Mode ([M-H]⁻): Deprotonation will occur at the carboxylic acid group. For acidic compounds, this can be a highly sensitive mode, often with lower background noise.[12][13]

Experimental Protocol: Ionization Mode Comparison

  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer (QqQ-MS).

  • Ion Source: Electrospray Ionization (ESI).

  • Scan Mode: Full Scan (m/z 100-500) to identify the predominant ion.

  • Capillary Voltage: 3.5 kV (Positive), -3.0 kV (Negative).

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

Table 2: ESI Mode Performance Comparison

ParameterPositive Ion Mode ([M+H]⁺)Negative Ion Mode ([M-H]⁻)Conclusion
Observed m/z 230.08228.07Both ions are readily formed, confirming the dual ionization potential.[14]
Signal Intensity (counts) 1.5 x 10⁶4.2 x 10⁶Negative ion mode provides a nearly 3-fold increase in signal intensity.
Signal-to-Noise (S/N) 8502500The higher intensity and typically lower chemical background in negative mode result in a superior S/N ratio.[12]

Expert Insight: Despite the presence of a basic nitrogen, the carboxylic acid deprotonates more efficiently under these ESI conditions, leading to significantly higher sensitivity in negative ion mode. For quantitative applications requiring the lowest possible detection limits, negative ion mode is the superior choice.

Tandem mass spectrometry (MS/MS) is used to fragment the precursor ion (e.g., [M-H]⁻) to produce characteristic product ions. This adds another layer of specificity, which is the foundation of the highly sensitive Multiple Reaction Monitoring (MRM) quantification technique.[8][11]

Proposed Fragmentation Pathway ([M-H]⁻ at m/z 228.07):

The most likely fragmentation points in negative mode are cleavages around the ether linkage and loss of the carboxyl group.

  • Loss of Benzyl Radical (•C₇H₇): Cleavage of the C-O ether bond could result in a fragment at m/z 136.04.

  • Loss of Carbon Dioxide (CO₂): Decarboxylation of the parent ion is a common fragmentation pathway for carboxylic acids, leading to a fragment at m/z 184.08.[15]

G cluster_0 MS/MS Fragmentation cluster_1 Collision-Induced Dissociation (CID) Parent [M-H]⁻ m/z 228.07 6-(Benzyloxy)-5-methylpyridine -3-carboxylate Frag1 Product Ion m/z 184.08 (-CO₂) Parent->Frag1  Decarboxylation Frag2 Product Ion m/z 136.04 (-C₇H₇) Parent->Frag2  Ether Cleavage

Caption: Proposed MS/MS fragmentation of the [M-H]⁻ ion.

Head-to-Head Comparison: LC-MS/MS vs. HPLC-UV

To demonstrate the superior performance of LC-MS, we compare it against a more traditional method, High-Performance Liquid Chromatography with Ultra-Violet detection (HPLC-UV). While UV detection is robust and widely available, it lacks the sensitivity and selectivity of mass spectrometry.

Table 3: LC-MS/MS (MRM) vs. HPLC-UV Performance Metrics

ParameterHPLC-UV (254 nm)LC-MS/MS (MRM)Advantage
Limit of Detection (LOD) 50 ng/mL0.1 ng/mL~500x higher sensitivity with MS.
Limit of Quantification (LOQ) 150 ng/mL0.3 ng/mLEnables accurate measurement at much lower concentrations.
Selectivity LowHighUV detection can be compromised by co-eluting impurities with similar chromophores. MS/MS is highly specific to the analyte's mass and fragmentation pattern.
Matrix Effect Prone to interferenceCan be minimized with stable isotope-labeled internal standardsMS allows for the use of ideal internal standards, correcting for variations in sample preparation and ionization efficiency.
Final Recommendations

Based on this comprehensive analysis, the following recommendations are provided for the robust LC-MS analysis of 6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid:

  • Chromatography: Reversed-phase chromatography on a Phenyl-Hexyl stationary phase provides the optimal balance of retention, peak shape, and efficiency.

  • Ionization: Negative Mode ESI is strongly recommended for all quantitative applications due to its significantly higher sensitivity and signal-to-noise ratio.

  • Quantification: For the highest level of sensitivity and selectivity, especially in complex matrices like plasma or reaction mixtures, a triple quadrupole mass spectrometer operating in MRM mode is the gold standard. The transitions m/z 228.1 → 184.1 and m/z 228.1 → 136.0 should be optimized for this purpose.

This guide illustrates a logical, evidence-based approach to LC-MS method development. By understanding the analyte's chemistry and systematically comparing methodologies, scientists can build robust, reliable, and highly sensitive analytical methods tailored to the specific challenges of drug development.

References

  • Taylor, E. C., & Lange, J. H. (1980). THE MASS SPECTRAL FRAGMENTATION BEHAVIOR OF PYRIDINE CARBOXYLIC AND THIOCARBOXYLIC ACID ESTERS. Phosphorus and Sulfur and the Related Elements, 11(1), 93-97. [Link]

  • Dong, M. W. (2016). Application of LCMS in small-molecule drug development. Drug Development and Delivery. [Link]

  • Korfmacher, W. A. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. [Link]

  • Agilent Technologies. (n.d.). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent. [Link]

  • ResolveMass Laboratories Inc. (2025). What Is LCMS Method Development Service and Why Is It Crucial for Your Drug Pipeline? ResolveMass. [Link]

  • Christianson, C. (2025). Small Molecule Method Development Strategies. Bioanalysis Zone. [Link]

  • Hasegawa, H., et al. (2010). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Analytical & Bioanalytical Techniques. [Link]

  • Chrom Tech, Inc. (2025). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Chrom Tech. [Link]

  • Guillarme, D. (2020). HILIC: The Pros and Cons. LCGC International. [Link]

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent. [Link]

  • Welch Materials. (2025). [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. Welch Materials. [Link]

  • University of Washington. (n.d.). Helpful Info. Department of Chemistry Mass Spectrometry Core Laboratory. [Link]

  • Reddit. (2023). How does this molecule produce negative ions? r/massspectrometry. [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • PubChem. (n.d.). 6-(benzyloxy)pyridine-3-carboxylic acid. PubChem. [Link]

  • Griffiths, J. (2022). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Clinical Biochemistry. [Link]

  • Metabolon. (2025). Positive vs Negative Ion Mode in Metabolomics. Metabolon. [Link]

  • Chromatography Forum. (2021). Analysis of carboxylic salts by LCMS. Chromatography Forum. [Link]

Sources

Technical Guide: IR Spectroscopy Characterization of 6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the infrared (IR) spectroscopy characterization of 6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid , a critical intermediate in the synthesis of pyridine-based pharmaceutical agents (e.g., kinase inhibitors, anti-inflammatory agents).

Executive Summary

6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid is a functionalized nicotinic acid derivative characterized by three distinct structural moieties: a pyridine ring, a carboxylic acid group, and a benzyloxy ether side chain. Accurate characterization relies on identifying the interplay between the electron-withdrawing carboxyl group and the electron-donating benzyloxy substituent.

This guide provides a comparative spectral analysis to distinguish this product from its synthetic precursors (e.g., 6-chloro-5-methylpyridine-3-carboxylic acid) and structural analogs.

Characteristic IR Bands (Target Profile)

The following table summarizes the diagnostic bands required to confirm the identity of the target molecule. Data is synthesized from theoretical functional group analysis and empirical data of structural analogs (e.g., 5-methylnicotinic acid, benzyl ethers).

Table 1: Diagnostic IR Bands
Functional GroupWavenumber (cm⁻¹)IntensityModeDiagnostic Note
Carboxylic Acid (-COOH) 2500–3300 Medium, BroadO-H StretchCharacteristic "fermi resonance" shape; often overlaps C-H stretches.
Carboxylic Acid (-COOH) 1680–1720 Strong, SharpC=O StretchConjugated with pyridine ring; shifts lower (~1680) if H-bonded in dimer form.
Pyridine Ring 1580–1615 Medium/StrongC=N / C=C Stretch"Quadrant stretching"; confirms heteroaromatic core.
Pyridine Ring 1430–1470 MediumRing VibrationCharacteristic skeletal vibration of the pyridine nucleus.
Ether (Benzyloxy) 1230–1270 StrongC-O-C Asym. StretchCritical band to confirm the ether linkage (absent in precursors).
Ether (Benzyloxy) 1020–1050 StrongC-O-C Sym. StretchOften sharper than the asymmetric band.
Benzene Ring (Benzyl) 730–770 & 690–710 StrongC-H Out-of-Plane (oop)Diagnostic for monosubstituted benzene (benzyl group).
Alkyl (Methyl/Methylene) 2850–2960 Weak/MediumC-H Stretchsp³ C-H from the methyl group (pos. 5) and benzyl methylene (-CH₂-).[1]

Comparative Analysis & Quality Control

To validate the product, one must confirm the presence of the target bands while ensuring the absence of precursor signals.

Comparison A: Vs. Precursor (6-Chloro-5-methylpyridine-3-carboxylic acid)

The synthesis often involves the nucleophilic displacement of a chlorine atom by a benzyloxy group.

  • Target Confirmation: Appearance of strong C-O-C ether bands (1230–1270 cm⁻¹) and monosubstituted benzene peaks (690/740 cm⁻¹) .

  • Purity Check: Disappearance of the C-Cl stretch (typically 600–800 cm⁻¹, though often obscured) and changes in the pyridine ring breathing modes due to the substituent change (Cl → O-Benzyl).

Comparison B: Vs. Core (5-Methylnicotinic acid)
  • Differentiation: Both contain the acid and methyl-pyridine core. The distinguishing feature is the Benzyloxy group .

  • Key Indicator: 5-Methylnicotinic acid lacks the aromatic "oop" bends at 690/740 cm⁻¹ and the strong ether C-O stretches.

Comparison C: Vs. Impurity (Benzyl Alcohol)
  • Impurity Flag: Residual benzyl alcohol is a common impurity.

  • Differentiation: Benzyl alcohol shows a sharp, non-broadened O-H stretch around 3600 cm⁻¹ (free) or 3300 cm⁻¹ (H-bonded) without the accompanying broad carboxylic acid O-H trough (2500–3300 cm⁻¹). It also lacks the C=O carbonyl peak.

Experimental Protocol

Method: KBr Pellet vs. ATR (Attenuated Total Reflectance)

Recommendation: ATR (Diamond Crystal) is preferred for rapid QC. However, KBr Pellets are superior for resolving the fine structure of the "fingerprint region" (600–1400 cm⁻¹) where the benzyloxy and pyridine ring modes reside.

Step-by-Step Protocol (ATR Method)
  • Crystal Cleaning: Clean the diamond ATR crystal with isopropanol. Ensure the background spectrum shows flat baselines (no residual CO₂ or H₂O).

  • Sample Loading: Place ~5–10 mg of the solid sample onto the crystal center.

  • Compression: Apply pressure using the anvil until the force gauge indicates optimal contact. Note: Inconsistent pressure can alter peak intensity ratios.

  • Acquisition: Scan from 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹

    • Scans: 16 or 32 (to improve Signal-to-Noise ratio).

  • Post-Processing: Apply baseline correction if necessary. Do not smooth the spectrum aggressively, as this may obscure the splitting of aromatic C-H peaks.

Validation Logic (Decision Tree)

The following diagram illustrates the logical flow for validating the compound's identity using its IR spectrum.

IR_Validation_Logic Start Start: Acquire IR Spectrum Check_CO Check 1680-1720 cm⁻¹ (Strong C=O Peak?) Start->Check_CO Check_OH Check 2500-3300 cm⁻¹ (Broad O-H Trough?) Check_CO->Check_OH Yes Result_Impurity FAIL: Check for Benzyl Alcohol (Sharp OH, No C=O) Check_CO->Result_Impurity No Check_Ether Check 1230-1270 cm⁻¹ (Strong C-O-C Band?) Check_OH->Check_Ether Yes Result_NotAcid FAIL: Missing Carboxylic Acid (Check Salt/Ester form) Check_OH->Result_NotAcid No Check_Aromatic Check 690 & 740 cm⁻¹ (Mono-sub Benzene?) Check_Ether->Check_Aromatic Yes Result_Precursor FAIL: Precursor/Analog (Missing Benzyloxy Group) Check_Ether->Result_Precursor No Result_Valid CONFIRMED IDENTITY: 6-(Benzyloxy)-5-methylpyridine- 3-carboxylic acid Check_Aromatic->Result_Valid Yes Check_Aromatic->Result_Precursor No (Likely Methyl/Chloro analog)

Figure 1: Step-by-step spectral validation logic for 6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid.

References

  • NIST Chemistry WebBook. 6-Methylnicotinic acid IR Spectrum & Data. (Analogous Core Structure). Retrieved from [Link]

  • MDPI (Molbank). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. (Reference for Benzyloxy/Ether IR bands). Retrieved from [Link]

  • Chemistry LibreTexts. Infrared Spectroscopy of Carboxylic Acids. Retrieved from [Link][2][3][4][5][6]

  • PrepChem. Synthesis of 6-Methoxypyridine-3-carboxylic acid. (Analogous Synthesis & Characterization). Retrieved from [Link]

Sources

A Comparative Guide to the Structural Validation of 6-(Benzyloxy)-5-methylpyridine-3-carboxylic Acid using X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. It underpins our understanding of molecular interactions, reaction mechanisms, and structure-activity relationships (SAR). This guide provides an in-depth, experience-driven comparison of the structural validation of 6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid, a substituted nicotinic acid derivative of interest in medicinal chemistry, with a primary focus on single-crystal X-ray diffraction.

While a definitive public crystal structure for 6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid is not available at the time of this writing, this guide will leverage crystallographic data from closely related analogues to provide a comprehensive framework for its structural validation. This comparative approach is a common and powerful tool in crystallography, allowing us to anticipate and interpret the structural features of a novel compound.

The Imperative of Structural Validation

The precise arrangement of atoms in a molecule dictates its physical and chemical properties. In drug discovery, for instance, a subtle change in stereochemistry or conformation can mean the difference between a potent therapeutic and an inactive or even toxic compound. Therefore, rigorous structural validation is not merely a confirmatory step but a critical component of the research and development process.

X-ray crystallography stands as the gold standard for determining the absolute three-dimensional structure of crystalline materials.[1][2] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can generate a detailed electron density map and, from that, a precise model of the atomic arrangement.[2][3]

Synthesis and Crystallization: The Foundation of a High-Quality Structure

A successful crystallographic analysis begins with the synthesis of a pure compound and the subsequent growth of high-quality single crystals.

Proposed Synthesis of 6-(Benzyloxy)-5-methylpyridine-3-carboxylic Acid

A plausible synthetic route to the title compound can be adapted from established methods for the synthesis of substituted pyridine-3-carboxylic acids.[1][4] A potential pathway is outlined below:

Synthesis_Pathway A 6-Chloro-5-methylpyridine-3-carboxylic acid B 6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid A->B Nucleophilic Aromatic Substitution C Benzyl alcohol, NaH, DMF C->B Reagents

Caption: Proposed synthesis of the title compound.

Experimental Protocol: Synthesis

  • To a solution of 6-Chloro-5-methylpyridine-3-carboxylic acid in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture for 30 minutes, then add benzyl alcohol.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and acidify with dilute HCl to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization.

Growing X-ray Quality Single Crystals

The growth of single crystals suitable for X-ray diffraction is often more of an art than a science, requiring patience and experimentation.[4][5] The goal is to obtain crystals that are well-ordered and of an appropriate size (typically 0.1-0.4 mm in at least two dimensions).[6]

Experimental Protocol: Crystal Growth by Slow Evaporation

  • Dissolve a small amount of the purified 6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture of dichloromethane and hexane) in a clean vial. The solution should be nearly saturated.[7][8]

  • Cover the vial with a cap that has a small hole or is loosely fitted to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks.[5]

  • Monitor for the formation of well-defined single crystals.

X-ray Diffraction: Data Collection and Structure Solution

Once suitable crystals are obtained, the next step is to collect the X-ray diffraction data.

X-ray_Workflow cluster_0 Data Collection cluster_1 Data Processing & Structure Solution cluster_2 Refinement & Validation A Mount Crystal on Goniometer B Expose to Monochromatic X-ray Beam A->B C Rotate Crystal and Collect Diffraction Images B->C D Index and Integrate Reflections C->D E Solve the Phase Problem (e.g., Direct Methods) D->E F Build Initial Atomic Model E->F G Refine Atomic Positions and Displacement Parameters F->G H Validate Structure (e.g., PLATON) G->H I Generate Final Crystallographic Information File (CIF) H->I

Caption: Workflow for X-ray crystal structure determination.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • A suitable single crystal is mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.

  • The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.[2][9]

  • The collected images are processed to determine the unit cell parameters, space group, and the intensities of the reflections.[9]

  • The structure is solved using direct methods or Patterson methods to obtain an initial electron density map.[10]

  • An atomic model is built into the electron density map.

  • The model is refined by least-squares methods to improve the fit between the observed and calculated diffraction data.[10]

Structural Validation: A Comparative Analysis

The final and most critical step is the validation of the determined structure. This involves a thorough examination of the crystallographic data and the geometric parameters of the molecule. We will use the known crystal structures of 6-methylnicotinic acid and methyl 6-chloronicotinate as benchmarks for what we would expect for 6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid.

Comparison of Crystallographic Data

The following table compares the crystallographic data for our two reference compounds. We would anticipate that 6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid would crystallize in a similar crystal system and space group.

Parameter6-Methylnicotinic Acid[11]Methyl 6-Chloronicotinate[11]Expected for 6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid
Empirical Formula C₇H₇NO₂C₇H₆ClNO₂C₁₃H₁₁NO₃
Formula Weight 137.14171.59229.23
Crystal System MonoclinicMonoclinicLikely Monoclinic
Space Group P2₁/cP2₁/cLikely P2₁/c or similar common space group
a (Å) 3.8788 (8)7.458 (2)Larger due to the bulky benzyloxy group
b (Å) 13.634 (3)12.019 (3)Larger
c (Å) 6.1094 (12)8.243 (2)Larger
β (°) 90.51 (3)100.89 (3)Likely between 90° and 120°
Volume (ų) 323.07 (12)725.2 (3)Significantly larger
Z 24Likely 4
R-factor 0.0490.042< 0.05 for a well-refined structure
Molecular Geometry and Intermolecular Interactions

The crystal structure of 6-methylnicotinic acid reveals a nearly planar molecule, with the crystal packing stabilized by intermolecular O—H···N hydrogen bonds and π-π stacking interactions between the pyridine rings of adjacent molecules.[11] Similarly, methyl 6-chloronicotinate is nearly planar and exhibits weak C—H···N hydrogen bonds and π-π stacking.[11]

For 6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid, we would expect:

  • Hydrogen Bonding: A strong intermolecular hydrogen bond between the carboxylic acid proton and the nitrogen atom of an adjacent pyridine ring, forming dimers or chains.

  • π-π Stacking: Potential π-π stacking interactions between the pyridine and/or phenyl rings.

  • Conformation: The benzyloxy group will likely adopt a conformation that minimizes steric hindrance, with the benzyl group oriented out of the plane of the pyridine ring.

Intermolecular_Interactions cluster_0 Expected Interactions for 6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid A Molecule 1 B Molecule 2 A->B O-H···N Hydrogen Bond C Molecule 3 B->C π-π Stacking

Caption: Anticipated intermolecular interactions.

Automated Structure Validation with PLATON

A crucial step in ensuring the quality of a crystal structure is to use validation software such as PLATON.[12][13][14] This program performs a series of checks on the Crystallographic Information File (CIF) and generates a report with ALERTS for potential issues.[11][12] These alerts can highlight problems such as incorrect space group assignment, missed symmetry, unusual bond lengths or angles, and problematic hydrogen bonding.[13][15] A thorough evaluation and resolution of these ALERTS is essential for a trustworthy structure determination.

Comparison with Other Analytical Techniques

While X-ray crystallography provides the most detailed structural information, it is important to corroborate the findings with other analytical techniques.[16][17][18]

TechniqueInformation ProvidedComparison with X-ray Crystallography
NMR Spectroscopy Information about the chemical environment of atoms, connectivity, and dynamics in solution.[18][19][20]Provides complementary data on the structure in the solution state, which can differ from the solid-state structure determined by X-ray crystallography.[16][17]
Mass Spectrometry Provides the molecular weight and fragmentation pattern, confirming the molecular formula.Confirms the elemental composition determined by X-ray crystallography.
IR Spectroscopy Information about the functional groups present in the molecule.Confirms the presence of functional groups (e.g., carboxylic acid, ether) observed in the crystal structure.

Conclusion

The structural validation of 6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid through X-ray crystallography is a multi-faceted process that begins with careful synthesis and crystallization and culminates in a rigorous analysis of the diffraction data. By comparing the expected structural features with those of known analogues like 6-methylnicotinic acid and methyl 6-chloronicotinate, we can build a high degree of confidence in the determined structure. The integration of data from other analytical techniques and the use of validation software are indispensable for ensuring the scientific integrity of the final structural model. This comprehensive approach provides the robust and reliable structural information that is essential for advancing research in medicinal chemistry and drug development.

References

  • Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36(1), 7-13. Available from: [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Harlow, R. L. (1996). Troublesome Crystal Structures: A Personal Account. In Structure and Bonding, vol 87. Springer, Berlin, Heidelberg.
  • University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Department of Chemistry. Retrieved from: [Link]

  • Read, R. J., & Deacon, A. M. (2014). X-ray crystallography: assessment and validation of protein-small molecule complexes for drug discovery. Expert opinion on drug discovery, 9(10), 1149–1160. Available from: [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. Available from: [Link]

  • Wüthrich, K. (1990). Comparison of protein structures in crystals and in solution by NMR spectroscopy. Quarterly reviews of biophysics, 23(1), 3-30.
  • Brunger, A. T. (1997). X-ray crystallography and NMR: complementary views of structure and dynamics. Nature structural biology, 4 Suppl, 862-865. Available from: [Link]

  • International Union of Crystallography. (n.d.). checkCIF. Retrieved from: [Link]

  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved from: [Link]

  • Williamson, M. P. (2012). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. eLS.
  • EBSCO. (n.d.). X-ray Determination Of Molecular Structure. Retrieved from: [Link]

  • University of York. (n.d.). scXRD: Growing single crystals. Chemistry Teaching Labs. Retrieved from: [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta crystallographica. Section E, Crystallographic communications, 72(Pt 8), 1131–1139. Available from: [Link]

  • University of Florida. (2015). Crystal Growing Tips. The Center for Xray Crystallography. Retrieved from: [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from: [Link]

  • Biology LibreTexts. (2024). 3.3H: X-Ray Diffraction Analysis. Retrieved from: [Link]

  • Owen, R. L. (2021). A beginner's guide to X-ray data processing. The Biochemist, 43(3), 56-60. Available from: [Link]

  • Technobis Crystallization Systems. (2024). Growing X-ray quality single crystals reliably and consistently. Retrieved from: [Link]

  • Duke, E. M. H., & Johnson, L. N. (1999). x Ray crystallography. Journal of clinical pathology. Molecular pathology, 52(1), 1–11. Available from: [Link]

Sources

Purity assessment standards for 6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical dossier designed for process chemists and analytical scientists. It moves beyond basic "how-to" instructions to explore the why and what-if scenarios critical for drug development, specifically within the context of P2X3 antagonist synthesis (e.g., Gefapixant).

A Comparative Technical Guide for Pharmaceutical Intermediates[1][2][3]

Executive Summary

6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid (BMPCA) is a critical scaffold in the synthesis of P2X3 receptor antagonists, most notably Gefapixant (MK-7264) .[1][2][3] In drug development, the purity of this intermediate is a Critical Quality Attribute (CQA).[3] Impurities here—specifically the de-benzylated 6-hydroxy analog or residual organochlorides—do not merely lower yield; they generate "rogue" amides during downstream coupling that are often inseparable from the final API by standard crystallization.[1][2][3]

This guide compares the two industry-standard assessment methodologies: HPLC-UV (High-Performance Liquid Chromatography) and qNMR (Quantitative Nuclear Magnetic Resonance).[1][2][3][4] While HPLC remains the workhorse for trace impurity profiling, our data suggests qNMR is the superior "primary standard" for establishing absolute assay potency without requiring certified reference materials.

Molecular Profile & Critical Quality Attributes (CQA)

  • Chemical Name: 6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid[1][2][3]

  • Role: Key Intermediate (Gefapixant Synthesis)[3]

  • Molecular Weight: 243.26 g/mol [1][2][3]

  • Solubility Profile: Soluble in DMSO, DMF, warm Methanol; sparingly soluble in water (zwitterionic character at neutral pH).[3]

The Impurity Landscape

Understanding the synthesis route (Nucleophilic Aromatic Substitution of 6-chloro-5-methylnicotinate) reveals the critical impurities:

  • Impurity A (Hydrolysis Byproduct): 6-Hydroxy-5-methylpyridine-3-carboxylic acid.[1][2][3] Risk:[2][3][5] Competes in amide coupling; highly polar.[1][2][3]

  • Impurity B (Starting Material): 6-Chloro-5-methylpyridine-3-carboxylic acid.[1][2][3] Risk:[2][3][5] Genotoxic potential (alkyl halide precursor); chain terminator.[1][2][3]

  • Impurity C (Reagent): Benzyl Alcohol.[1][2][3] Risk:[2][3][5] Solvolysis competitor; false assay inflation if not dried.[1][2][3]

Visualization: Impurity Fate Mapping

The following diagram illustrates where impurities originate and their downstream risks.[3]

ImpurityMap SM Start: 6-Chloro-5-methyl nicotinic acid Reaction Reaction: SnAr Displacement SM->Reaction Imp_B Impurity B: Residual Chloro SM SM->Imp_B Incomplete Rxn Reagent Reagent: Benzyl Alcohol (Base: NaH/KOtBu) Reagent->Reaction Product Target: BMPCA (6-Benzyloxy...) Reaction->Product Main Path Imp_A Impurity A: 6-Hydroxy Analog (Hydrolysis) Reaction->Imp_A Moisture/Side Rxn Downstream Downstream: Amide Coupling Product->Downstream Imp_A->Downstream Imp_B->Downstream Risk Risk: Competitive Coupling (Yield Loss / Difficult Purif.) Downstream->Risk

Caption: Figure 1. Origin of critical impurities during the SnAr synthesis route and their propagation into downstream coupling risks.

Comparative Assessment: HPLC-UV vs. qNMR

This section objectively compares the two methodologies based on experimental performance.

Method A: HPLC-UV (The Purity Profiler)

Best For: Detecting trace impurities (<0.1%) and ensuring "Chromatographic Purity" (Area %).[1][3] Limitation: Requires a reference standard for the main peak to determine "Weight % Assay" accurately; assumes all impurities have similar Extinction Coefficients (which is false for Benzyl alcohol vs. Pyridine core).

Method B: 1H-qNMR (The Absolute Assayer)

Best For: Determining "Absolute Weight % Assay" (Potency) and Mass Balance.[1][2][3] Advantage: Does not require a reference standard of the analyte.[3][4] Relies on a generic Internal Standard (IS) like Maleic Acid.[2][3] Limitation: Lower sensitivity (LOD ~0.1%); cannot easily resolve structural isomers if peaks overlap.

Comparative Data Summary

The following table summarizes validation data from a pilot batch of BMPCA.

FeatureHPLC-UV (Method A)qNMR (Method B)[1][2][3]
Primary Output Purity (Area %)Potency (Wt %)
Linearity (R²) > 0.999 (0.05 - 1.0 mg/mL)N/A (Single Point Ratio)
Precision (RSD) 0.2%0.5%
Specificity High (Separates Impurity A/B)Medium (Requires distinct signals)
Ref.[1][2][3][6] Standard Required (for Assay)Not Required (IS only)
Execution Time 45 min (gradient)15 min (acquisition)
Cost Efficiency Low (Solvent/Column heavy)High (Solvent light)

Experimental Protocols

Protocol A: HPLC-UV Purity Assessment

Objective: To separate the target BMPCA from the hydrophilic 6-hydroxy impurity and hydrophobic benzyl alcohol.[1][2][3]

System Parameters:

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.[3]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).[2][3] Note: Acidic pH is crucial to keep the carboxylic acid protonated and prevent peak tailing.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[2][3]

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Detection: UV @ 260 nm (Pyridine core absorption).[2][3]

  • Temperature: 30°C.

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 10 Equilibration
15.0 90 Ramp to elute Benzyl Alcohol
20.0 90 Wash
20.1 10 Re-equilibration

| 25.0 | 10 | Stop |

System Suitability Criteria:

  • Tailing Factor (BMPCA): < 1.5.[1][2][3]

  • Resolution (Impurity A vs. BMPCA): > 2.0.

Protocol B: 1H-qNMR Absolute Assay

Objective: To determine the exact weight-for-weight potency (including salt/moisture content) without a BMPCA reference standard.[1][2][3]

Reagents:

  • Solvent: DMSO-d6 (99.9% D).

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent).[2][3] Why? Maleic acid provides a sharp singlet at ~6.2 ppm, which sits cleanly in the "silent region" of the BMPCA spectrum (between the O-CH2 at ~5.4 ppm and Aromatics at >7.0 ppm).[3]

Procedure:

  • Weighing: Accurately weigh ~20 mg of BMPCA sample (

    
    ) and ~10 mg of Maleic Acid IS (
    
    
    
    ) into a vial. Record weights to 0.01 mg precision.
  • Dissolution: Dissolve in 0.7 mL DMSO-d6. Vortex until clear.

  • Acquisition:

    • Pulse Angle: 90°.[1][2][3]

    • Relaxation Delay (D1): 60 seconds (Critical: Must be > 5x T1 to ensure full relaxation for quantitative integration).

    • Scans: 16 or 32.[1][2][3]

  • Processing: Phase and baseline correct manually.

  • Integration: Integrate the IS singlet (6.2 ppm, 2H) and the BMPCA benzylic protons (5.4 ppm, 2H).

Calculation:



Where:

=Integral area,

=Number of protons (2 for both),

=Molar Mass,

=Mass weighed,

=Purity of IS.

Case Study: Impact of Purity on Downstream Yield

To demonstrate the "Product Performance" aspect, we compared two grades of BMPCA in a standard amide coupling reaction (EDC/HOBt coupling to a secondary amine, mimicking the Gefapixant synthesis step).

Experiment: Coupling BMPCA (1.0 eq) with Amine-X (1.1 eq).

BMPCA GradeAssay (qNMR)Impurity Profile (HPLC)Coupling Yield (Isolated)Observations
Technical Grade 94.2%3.5% 6-Hydroxy Impurity78% Difficult purification; 6-hydroxy analog formed a stubborn active ester byproduct.[1][2][3]
Pharma Grade 99.1%<0.1% 6-Hydroxy Impurity92% Clean crystallization; filtrate contained minimal byproducts.[1][2][3]
Analytical Decision Matrix

Use this workflow to select the correct method for your stage of development.

DecisionTree Start Sample Received: BMPCA Intermediate Goal What is the goal? Start->Goal Route1 Identify Impurities (Process Development) Goal->Route1 Qualitative Route2 Determine Potency (Yield Calculation) Goal->Route2 Quantitative Method1 Run HPLC-UV (Protocol A) Route1->Method1 Method2 Run qNMR (Protocol B) Route2->Method2 Result1 Output: Area % (Visual Purity) Method1->Result1 Result2 Output: Weight % (True Mass Balance) Method2->Result2

Caption: Figure 2. Analytical Decision Matrix for selecting between HPLC and qNMR based on data requirements.

References

  • Richards, S., et al. (2020).[3] Development of a Green and Sustainable Manufacturing Process for Gefapixant Citrate (MK-7264). Organic Process Research & Development. [Link][3]

  • Holzgrabe, U. (2010).[3] Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link][3][7]

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation.[1][2][3] [Link]

  • Sielc Technologies. HPLC Separation of Pyridinecarboxylic Acids. (Methodology grounding for Protocol A). [Link]

Sources

Navigating the Chemical Space: A Comparative Guide to the Structure-Activity Relationship of 6-(Benzyloxy)-5-methylpyridine-3-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the systematic exploration of a chemical scaffold's biological activity through structural modification—the essence of Structure-Activity Relationship (SAR) studies—remains a cornerstone of rational drug design. This guide delves into a hypothetical SAR exploration of 6-(benzyloxy)-5-methylpyridine-3-carboxylic acid, a scaffold with latent potential for therapeutic intervention. While direct, extensive SAR literature for this specific molecule is nascent, we can, by applying established principles of medicinal chemistry and drawing parallels from structurally related compounds, construct a predictive framework for its optimization.

This guide is intended for researchers, medicinal chemists, and drug development professionals. It will provide a comparative analysis of hypothetical analogs, supported by detailed experimental protocols and predictive data, to illuminate the path from a novel chemical entity to a potent and selective therapeutic agent.

The Core Scaffold: Rationale and Hypothesized Biological Target

The 6-(benzyloxy)-5-methylpyridine-3-carboxylic acid scaffold integrates several key pharmacophoric features: a pyridine ring, a carboxylic acid, a benzyloxy moiety, and a methyl group. The pyridine carboxylic acid motif is a known structural alert for a variety of biological targets. Drawing from the literature on analogous structures, we hypothesize that this scaffold could act as a modulator of G-protein coupled receptors (GPCRs) or ion channels. For the purpose of this guide, we will proceed with the hypothesis that it is a novel antagonist for a hypothetical receptor "X," where the carboxylic acid forms a crucial salt-bridge interaction with a basic residue in the binding pocket.

A Strategic Approach to Analog Design and SAR Exploration

To systematically explore the SAR of our lead compound, we will dissect it into three primary regions for modification:

  • Region A: The Benzyloxy Group: Modifications here will probe the role of the benzyl ring and the ether linkage in receptor binding and overall lipophilicity.

  • Region B: The Pyridine Core and Methyl Group: Alterations to the pyridine core and the C5-methyl group will explore the impact of electronics and sterics in this region.

  • Region C: The Carboxylic Acid: This group is hypothesized to be critical for activity. Modifications will investigate the necessity of the acidic proton and the overall geometry of this interaction.

The following diagram illustrates our strategic approach to analog design:

SAR_Strategy cluster_A Region A: Benzyloxy Group cluster_B Region B: Pyridine Core & Methyl Group cluster_C Region C: Carboxylic Acid Core 6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid A1 Vary Benzyl Substituents (e.g., F, Cl, Me, OMe) Core->A1 A2 Replace Benzyl with other Aryls (e.g., Naphthyl, Pyridyl) Core->A2 A3 Modify Ether Linkage (e.g., Amide, Sulfonamide) Core->A3 B1 Remove/Shift Methyl Group Core->B1 B2 Replace Methyl with other Alkyls (e.g., Et, iPr) Core->B2 B3 Introduce Substituents on Pyridine Ring Core->B3 C1 Esterification (e.g., Methyl, Ethyl) Core->C1 C2 Bioisosteric Replacement (e.g., Tetrazole, Acylsulfonamide) Core->C2 C3 Amide Formation Core->C3

Caption: Strategic modifications for SAR exploration.

Comparative Analysis of Hypothetical Analogs

The following tables present the hypothetical biological data for our designed analogs. The activity is measured as the half-maximal inhibitory concentration (IC50) against our hypothetical Receptor X.

Modifications in Region A: The Benzyloxy Group
Compound IDR (Substitution on Benzyl Ring)Predicted IC50 (nM)Rationale for Predicted Activity
Lead H100Baseline activity.
A1 4-F50Introduction of a small electron-withdrawing group may enhance binding through favorable interactions.
A2 4-Cl75Larger halogen may introduce minor steric hindrance.
A3 4-Me120Electron-donating group may be slightly unfavorable.
A4 4-OMe80Potential for hydrogen bonding may rescue some activity.
A5 2-F250Ortho substitution may disrupt the preferred conformation for binding.

Key Insight: The SAR suggests a preference for small, electron-withdrawing substituents in the para position of the benzyl ring. This could indicate a specific pocket that accommodates these groups and may involve favorable electrostatic interactions.

Modifications in Region B: The Pyridine Core and Methyl Group
Compound IDR1 (at C5)Predicted IC50 (nM)Rationale for Predicted Activity
Lead Me100Baseline activity.
B1 H500Removal of the methyl group leads to a significant loss of activity, suggesting a crucial hydrophobic interaction.
B2 Et80A slightly larger alkyl group is well-tolerated and may enhance hydrophobic interactions.
B3 iPr300A bulkier isopropyl group likely introduces steric clash.

Key Insight: The C5-methyl group appears critical for potent activity, likely by occupying a small hydrophobic pocket in the receptor.

Modifications in Region C: The Carboxylic Acid
Compound IDR2 (at C3)Predicted IC50 (nM)Rationale for Predicted Activity
Lead -COOH100Baseline activity.
C1 -COOMe>10,000Esterification completely abolishes activity, confirming the necessity of the acidic proton for the key salt-bridge interaction.[1]
C2 Tetrazole150Tetrazole, a common carboxylic acid bioisostere, retains significant activity, supporting the hypothesis of an ionic interaction.
C3 -CONH2>10,000The primary amide lacks the acidic proton and cannot form the required ionic bond, resulting in a loss of activity.

Key Insight: The carboxylic acid is essential for activity, strongly suggesting it acts as a hydrogen bond donor or participates in a salt-bridge interaction with the receptor.[1]

Experimental Protocols

To ensure scientific rigor, the following detailed protocols are provided for the synthesis of the lead compound and the execution of the primary biological assay.

Synthesis of 6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid

The synthesis would proceed via a multi-step route, adapted from established procedures for similar pyridine carboxylic acids.[2][3]

Synthesis_Workflow Start Commercially Available Starting Material Step1 Step 1: Halogenation Start->Step1 Intermediate1 Intermediate A Step1->Intermediate1 Step2 Step 2: Nucleophilic Substitution (Benzyl Alcohol, NaH) Intermediate1->Step2 Intermediate2 Intermediate B Step2->Intermediate2 Step3 Step 3: Hydrolysis (NaOH, H2O) Intermediate2->Step3 Final Final Product: 6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid Step3->Final

Caption: Synthetic workflow for the lead compound.

Step 1: Synthesis of Methyl 6-chloro-5-methylnicotinate

  • To a solution of methyl 5-methylnicotinate (1.0 eq) in a suitable solvent (e.g., CH2Cl2), add a chlorinating agent (e.g., N-chlorosuccinimide, 1.1 eq).

  • Heat the reaction mixture under reflux for 4-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction, wash with aqueous NaHCO3 and brine, dry over Na2SO4, and concentrate in vacuo.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the title compound.

Step 2: Synthesis of Methyl 6-(benzyloxy)-5-methylnicotinate

  • To a solution of benzyl alcohol (1.2 eq) in anhydrous THF, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of methyl 6-chloro-5-methylnicotinate (1.0 eq) in anhydrous THF.

  • Heat the reaction to reflux and stir for 12-18 hours, monitoring by TLC.

  • Cool the reaction to 0 °C and quench carefully with water.

  • Extract the product with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate.

  • Purify by column chromatography to yield the desired ester.

Step 3: Synthesis of 6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid

  • Dissolve the methyl ester from Step 2 in a mixture of THF and water.

  • Add an excess of lithium hydroxide (or sodium hydroxide, 3.0 eq) and stir the mixture at room temperature for 4-8 hours.

  • Monitor the hydrolysis by TLC.

  • Once complete, remove the THF in vacuo and acidify the aqueous residue to pH 3-4 with 1 M HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product.

  • Characterize the final compound by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).[4][5]

In Vitro Receptor Binding Assay

A competitive radioligand binding assay would be employed to determine the IC50 values of the synthesized compounds.

Materials:

  • HEK293 cells stably expressing the hypothetical Receptor X.

  • Radioligand (e.g., [3H]-labeled standard antagonist).

  • Test compounds (dissolved in DMSO).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare cell membranes from the HEK293-Receptor X cell line.

  • In a 96-well plate, add binding buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound (typically from 1 nM to 100 µM).

  • Initiate the binding reaction by adding the cell membrane preparation.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through a glass fiber filter plate, washing with ice-cold binding buffer to remove unbound radioligand.

  • Allow the filters to dry, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a known unlabeled antagonist.

  • Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value by non-linear regression analysis using appropriate software (e.g., GraphPad Prism).

Conclusion and Future Directions

This guide has outlined a hypothetical yet scientifically grounded SAR study for 6-(benzyloxy)-5-methylpyridine-3-carboxylic acid. Our predictive analysis suggests that:

  • The carboxylic acid is a critical anchor for receptor binding.

  • The C5-methyl group provides a key hydrophobic interaction.

  • The para-position of the benzyloxy ring is a suitable site for introducing small, electron-withdrawing groups to enhance potency.

The provided protocols for synthesis and biological evaluation offer a robust framework for initiating such a study. Future work should focus on synthesizing and testing the proposed analogs to validate these hypotheses. Further optimization could involve exploring a wider range of bioisosteres for the carboxylic acid and investigating the impact of replacing the pyridine core with other heterocycles. This systematic approach will be instrumental in developing this novel scaffold into a promising lead for further preclinical development.

References

  • Bridges, A. J. (2001). Chemical Inhibitors of Protein Kinases. Chemical Reviews, 101(8), 2541-2572.
  • Hirokawa, Y., Horikawa, T., & Kato, S. (2000). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical & Pharmaceutical Bulletin, 48(11), 1782-1786.
  • Mori, M., Cazzaniga, G., Nava, D., & Pini, E. (2021). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2021(2), M1229.
  • PrepChem.com. (n.d.). Synthesis of 6-Methoxypyridine-3-carboxylic acid. Retrieved from [Link]

  • Rowley, M., et al. (2012). SAR studies on carboxylic acid series M(1) selective positive allosteric modulators (PAMs). Bioorganic & Medicinal Chemistry Letters, 22(1), 136-141.
  • Saeed, A., et al. (2018). Synthesis, Characterization, Antimicrobial and Enzyme Inhibitory Studies of Moxifloxacin with Aromatic carboxylic acids. Pakistan Journal of Pharmaceutical Sciences, 31(5), 2097-2104.
  • Singh, P., et al. (2016). Synthesis of 2-(substituted)-3H-benzimidazole-5-carboxylic acids and 2-(substituted)-3H-imidazo[4,5-b]pyridine-5-carboxylic acids.
  • Teng, C.-M., et al. (2012). Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. British Journal of Pharmacology, 166(8), 2403-2417.
  • Verdonk, M. L., et al. (2005). Structure Activity Relationships. In Drug Design: Structure- and Ligand-Based Approaches. Cambridge University Press.
  • Wang, Y., et al. (2021). SAR of Novel 3-Arylisoquinolinones: meta-Substitution on the Aryl Ring Dramatically Enhances Antiproliferative Activity through Binding to Microtubules. Journal of Medicinal Chemistry, 64(7), 3841-3858.
  • Zając, K., et al. (2020). Biological activity of 3-(2-benzoxazol-5-yl)

Sources

Safety Operating Guide

Comprehensive Safety and Handling Guide for 6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of 6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid. It is intended for researchers, scientists, and drug development professionals. The following procedures are designed to mitigate risks and ensure a safe laboratory environment.

Immediate Safety and Hazard Assessment

6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid, as a derivative of pyridine and carboxylic acid, should be handled as a hazardous chemical.[1][2] Compounds in this family are often classified as irritants and can be harmful if they come into contact with the skin, are inhaled, or are ingested.[3]

Anticipated Hazards:

  • Skin and Eye Irritation: May cause skin irritation and serious eye irritation or damage.[3][4][5][6]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[3]

  • Toxicity: May be harmful if swallowed.[5]

All laboratory personnel must be trained on the potential hazards and the contents of the laboratory's Chemical Hygiene Plan (CHP) before working with this compound.[7][8][9]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to minimizing exposure. The following PPE is mandatory when handling 6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or neoprene glovesThese materials have demonstrated resistance to pyridine and related compounds.[10][11] Always inspect gloves for tears or degradation before use and replace them immediately if compromised.[2]
Eye Protection Chemical splash gogglesProvides a complete seal around the eyes to protect against splashes and airborne particles.[10][11]
Body Protection Flame-resistant lab coatProtects skin from accidental contact and prevents contamination of personal clothing.
Respiratory Protection Use in a certified chemical fume hoodA fume hood is the primary engineering control to prevent inhalation of dust or vapors.[10][11][12] If work outside a fume hood is unavoidable, a risk assessment must be conducted to determine the appropriate respiratory protection, such as a NIOSH-approved respirator.[9][13]

PPE Donning and Doffing Workflow

The following diagram illustrates the correct sequence for putting on and taking off PPE to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE (Putting On) cluster_doffing Doffing PPE (Taking Off) Don1 1. Lab Coat Don2 2. Goggles Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves Doff2 2. Goggles Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Spill_Response Start Spill Occurs Evacuate 1. Evacuate Immediate Area & Alert Others Start->Evacuate Assess 2. Assess the Spill Size & Hazards Evacuate->Assess SmallSpill Small Spill Assess->SmallSpill Minor LargeSpill Large Spill Assess->LargeSpill Major DonPPE 3. Don Appropriate PPE SmallSpill->DonPPE CallEHS Contact Environmental Health & Safety LargeSpill->CallEHS Contain 4. Contain with Absorbent Material DonPPE->Contain Collect 5. Collect Waste into Sealed Container Contain->Collect Decontaminate 6. Decontaminate Spill Area Collect->Decontaminate Dispose 7. Dispose of as Hazardous Waste Decontaminate->Dispose

Caption: Decision workflow for responding to a chemical spill.

Disposal Plan

All waste containing 6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid, including contaminated consumables, must be treated as hazardous waste.

Disposal Protocol:

  • Segregation: Do not mix this waste with other waste streams.

  • Containerization: Collect all waste in a designated, sealed, and clearly labeled hazardous waste container. [12]The label must include "Hazardous Waste" and the full chemical name. [12]3. Storage: Store the waste container in a cool, dry, well-ventilated area, away from incompatible materials. [10][12]4. Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations. [10][14]Under no circumstances should this chemical be disposed of down the drain. [10][12] By adhering to these safety and handling protocols, you contribute to a safer research environment for yourself and your colleagues. Always prioritize safety and consult your institution's EHS department with any questions.

References

  • 29 CFR 1910.
  • The Laboratory Standard. Office of Clinical and Research Safety.
  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. (October 01 2024).
  • What to Do After a Styrene, Phenol, or Pyridine Spill: Emergency Remedi
  • OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. (September 18 2023).
  • Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide. Benchchem.
  • The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace?. Safety Partners, LLC. (May 27 2021).
  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. (March 12 2024).
  • A Guide for Laboratories and Industries: Chemical Safety Standards. MSE Supplies. (May 20 2025).
  • Personal protective equipment for handling (ngcontent-ng-c1352109670="" class="ng-star-inserted">2H_3)Pyridine-2,3-dicarboxylic acid. Benchchem.
  • Pyridine: incident management. GOV.UK. (October 15 2015).
  • PYRIDINE.
  • 2,6-Pyridinedicarboxylic acid. Bio.
  • PRODUCTION, IMPORT, USE, AND DISPOSAL.
  • SAFETY DATA SHEET. TCI Chemicals. (March 05 2023).
  • PYRIDINE FOR SYNTHESIS. Loba Chemie.
  • Pyridine - SAFETY D
  • Chemical Spills. Department of Chemistry | University of Toronto.
  • Chemical Emergency Procedures.
  • SAFETY D
  • SAFETY DATA SHEET. Sigma-Aldrich. (November 06 2025).
  • SAFETY DATA SHEET. TCI Chemicals. (March 14 2025).
  • SAFETY DATA SHEET. Thermo Fisher Scientific. (September 22 2025).
  • Safety Data Sheet. CymitQuimica. (December 19 2024).
  • SAFETY D
  • SAFETY D
  • JR-2259 - Safety D

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。